molecular formula C8H11N3O B13062996 2-[(Azetidin-3-yloxy)methyl]pyrimidine

2-[(Azetidin-3-yloxy)methyl]pyrimidine

Cat. No.: B13062996
M. Wt: 165.19 g/mol
InChI Key: IOSIVXAOHKMPEO-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]pyrimidine is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(Azetidin-3-yloxy)methyl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Azetidin-3-yloxy)methyl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)pyrimidine

InChI

InChI=1S/C8H11N3O/c1-2-10-8(11-3-1)6-12-7-4-9-5-7/h1-3,7,9H,4-6H2

InChI Key

IOSIVXAOHKMPEO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=NC=CC=N2

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-[(Azetidin-3-yloxy)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-[(Azetidin-3-yloxy)methyl]pyrimidine , a strategic heterocyclic building block used in modern drug discovery.

Core Identity & Pharmacophore Analysis

Executive Summary

2-[(Azetidin-3-yloxy)methyl]pyrimidine (CAS: 1343219-30-6) is a bifunctional pharmacophore combining a pyrimidine ring (electron-deficient aromatic system) and an azetidine ring (strained, saturated amine) linked by an oxymethyl ether spacer.

In medicinal chemistry, this molecule serves as a high-value Fragment-Based Drug Discovery (FBDD) scaffold. Its utility lies in its ability to span both lipophilic (aromatic) and hydrophilic (basic amine) binding pockets while maintaining a low molecular weight (MW ~165 Da) and low lipophilicity (cLogP < 1). It is frequently employed to modulate metabolic stability and solubility in kinase inhibitors and GPCR ligands.

Chemical Identity & Structural Properties[1][2][3][4][5][6][7]

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-[(Azetidin-3-yloxy)methyl]pyrimidine
CAS Number 1343219-30-6
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
SMILES C1CN(C1)OCC2=NC=CC=N2
Key Functionalities Secondary Amine (Azetidine), Pyrimidine Nitrogen (Acceptor), Ether Linker
Structural Analysis

The molecule consists of three distinct domains, each contributing specific properties to ligand-protein interactions:

  • The Pyrimidine Head (Aromatic Domain):

    • Electronic Nature: Electron-deficient due to two nitrogen atoms.

    • Interaction: Capable of

      
      -
      
      
      
      stacking and hydrogen bond acceptance (N1/N3).
    • Vector: The 2-position substitution directs the vector straight out from the ring centroid.

  • The Oxymethyl Linker (-CH₂-O-):

    • Flexibility: Provides rotational freedom (3 rotatable bonds), allowing the azetidine to adopt optimal orientations relative to the pyrimidine.

    • H-Bonding: The ether oxygen acts as a weak hydrogen bond acceptor.

  • The Azetidine Tail (Aliphatic Domain):

    • Ring Strain: The 4-membered ring possesses significant angle strain (~25 kcal/mol), which influences its reactivity and metabolic profile.

    • Basicity: The secondary amine (NH) is the primary basic center (pKa ~10-11), protonated at physiological pH to form a cation, enhancing solubility and electrostatic interactions (e.g., with Asp/Glu residues).

    • Conformation: The azetidine ring is not planar; it undergoes "puckering" to relieve torsional strain, typically oscillating between conformations with a puckering angle of ~30°.

Synthesis & Manufacturing Strategies

The synthesis of 2-[(Azetidin-3-yloxy)methyl]pyrimidine typically requires a convergent approach, coupling the pyrimidine and azetidine fragments. Due to the basicity of the azetidine nitrogen, a protecting group strategy (e.g., tert-butyloxycarbonyl, Boc) is essential.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Target: 2-[(Azetidin-3-yloxy)methyl]pyrimidine Protected Intermediate: N-Boc-3-(pyrimidin-2-ylmethoxy)azetidine Protected->Target Deprotection (TFA or HCl) FragmentA Electrophile: 2-(Chloromethyl)pyrimidine FragmentA->Protected SN2 Ether Synthesis (NaH, DMF) FragmentB Nucleophile: N-Boc-3-hydroxyazetidine FragmentB->Protected Nucleophilic Attack

Caption: Retrosynthetic disconnection revealing the convergent assembly via Williamson ether synthesis.

Primary Synthetic Route: Williamson Ether Synthesis

This is the industry-standard route for scalability and yield.

Step 1: Coupling

  • Reagents: N-Boc-3-hydroxyazetidine, 2-(Chloromethyl)pyrimidine, Sodium Hydride (NaH).

  • Solvent: Anhydrous DMF or THF.

  • Mechanism: The alkoxide generated from the hydroxyazetidine attacks the benzylic-like carbon of the chloromethylpyrimidine.

  • Note: 2-(Chloromethyl)pyrimidine is unstable as a free base and is often used as the HCl salt (neutralized in situ).

Step 2: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.

  • Product: Isolation as the TFA or HCl salt is common to ensure stability.

Alternative Route: Mitsunobu Reaction

Useful when 2-(chloromethyl)pyrimidine is unavailable, using Pyrimidine-2-methanol instead.

  • Reagents: Pyrimidine-2-methanol, N-Boc-3-hydroxyazetidine, Triphenylphosphine (PPh₃), DIAD/DEAD.

  • Mechanism: Activation of the alcohol followed by SN2 displacement.

Experimental Protocols

Protocol A: Synthesis of tert-butyl 3-(pyrimidin-2-ylmethoxy)azetidine-1-carboxylate

Prerequisites:

  • All glassware must be oven-dried.

  • Perform under inert atmosphere (Nitrogen or Argon).

Procedure:

  • Activation: In a 250 mL round-bottom flask, dissolve N-Boc-3-hydroxyazetidine (1.0 eq, 10 mmol) in anhydrous DMF (50 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 1.2 eq, 12 mmol) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases (Formation of Alkoxide).

  • Alkylation: Add 2-(Chloromethyl)pyrimidine hydrochloride (1.1 eq) and an additional equivalent of NaH (to neutralize the HCl salt) or use the free base if freshly prepared.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LCMS.

  • Work-up: Quench carefully with saturated NH₄Cl solution (aq). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Protocol B: Deprotection to 2-[(Azetidin-3-yloxy)methyl]pyrimidine
  • Dissolution: Dissolve the N-Boc intermediate from Protocol A in DCM (10 mL/g).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with DCM) dropwise at 0°C.

  • Completion: Stir at room temperature for 2 hours. Monitor for disappearance of starting material by LCMS (M-100 peak disappearance).

  • Isolation: Concentrate in vacuo to remove TFA/DCM.

    • For Salt Form: Triturate the residue with diethyl ether to obtain the TFA salt as a solid.

    • For Free Base: Redissolve in DCM, wash with saturated NaHCO₃ (aq), dry over K₂CO₃, and concentrate. (Note: Free base may be an oil and sensitive to CO₂).

Physicochemical & Medicinal Properties[1][3][7][8][9][10][11]

Data Summary Table
PropertyValue (Approx.)[1][2][3]Relevance
pKa (Azetidine NH) 10.5 - 11.0Highly basic; exists as cation at pH 7.4.
pKa (Pyrimidine N) ~1.3Very weakly basic; remains neutral.
LogP 0.2 - 0.5Hydrophilic; good aqueous solubility.
TPSA ~50 ŲFavorable for membrane permeability.
H-Bond Donors 1 (NH)Key interaction point (salt bridge).
H-Bond Acceptors 4 (3 N, 1 O)Versatile binding potential.
Metabolic Stability & Bioisosterism
  • Azetidine vs. Piperidine: Replacing a 6-membered piperidine with a 4-membered azetidine often lowers lipophilicity (LogD) and blocks metabolic "soft spots" (oxidative metabolism on the ring carbons), improving the Lipophilic Ligand Efficiency (LLE) .

  • Ether Linker: The ether oxygen reduces the basicity of the azetidine slightly compared to a direct alkyl connection (inductive effect), potentially improving permeability.

Pharmacophore Map (DOT Diagram)

Pharmacophore Pyrim Pyrimidine Ring (Pi-Deficient) Linker Ether Linker (Flexibility) Pyrim->Linker Spacer Interaction1 Pi-Stacking / H-Bond Acceptor Pyrim->Interaction1 Azetidine Azetidine NH (Cationic Center) Linker->Azetidine Spacer Interaction2 Ionic Interaction (Asp/Glu) Azetidine->Interaction2

Caption: Pharmacophore map highlighting the dual nature: Aromatic Pi-stacking domain and Cationic anchoring domain.

Safety & Handling

  • Hazards: As a secondary amine and pyrimidine derivative, treat as Irritant (H315, H319) . The free base may be corrosive.

  • Storage: Store at 2-8°C under inert gas. The free amine absorbs CO₂ from the air (carbamate formation); salt forms (HCl, TFA) are stable at room temperature.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

References

  • Synthesis of Azetidine Ethers:Journal of Medicinal Chemistry. "Discovery of Azetidine-Based Ether Derivatives as Potent Inhibitors." (Generalized reference for Williamson ether synthesis on azetidines).
  • Pyrimidine Chemistry: Brown, D. J. The Pyrimidines. Wiley-Interscience.
  • Azetidine in Drug Design:Drug Discovery Today. "The rise of the 4-membered ring: Azetidines in medicinal chemistry."
  • Commercial Availability: Sigma-Aldrich / Merck Product Data Sheet for CAS 1343219-30-6.

  • pKa Data Sources: ChEMBL Database and PubChem computed properties for Azetidine and Pyrimidine derivatives.

Sources

Introduction: The Rise of Azetidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Azetidin-3-yloxy Derivatives

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become privileged scaffolds in medicinal chemistry.[1] This shift is driven by a growing industry emphasis on molecules with greater three-dimensionality (sp3-rich character), which can lead to improved physicochemical and pharmacokinetic profiles compared to traditional flat, aromatic structures.[2] The azetidine ring, in particular, offers a compelling combination of structural rigidity, metabolic stability, and enhanced aqueous solubility.[2][3]

The azetidin-3-yloxy motif, which incorporates an ether linkage at the 3-position of the azetidine ring, provides a versatile exit vector for chemists to explore chemical space while benefiting from the inherent advantages of the core scaffold. Several drugs approved by the Food and Drug Administration (FDA), such as the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, feature azetidine rings to enhance metabolic stability and overall pharmacokinetics.[2]

A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to successful drug development, as poor pharmacokinetics are a primary reason for late-stage clinical failures.[4][5] This guide offers a deep dive into the bioavailability and pharmacokinetic characteristics of azetidin-3-yloxy derivatives, providing field-proven insights and detailed experimental protocols for their evaluation.

Core Physicochemical Properties Dictating Pharmacokinetic Behavior

The journey of a drug through the body is heavily influenced by its fundamental physicochemical properties. For azetidin-3-yloxy derivatives, the interplay between the strained four-membered ring and its substituents defines the ADME profile.

  • Lipophilicity (LogD/LogP): The balance between hydrophilicity and lipophilicity is critical for everything from membrane permeability to plasma protein binding.[6] The azetidine ring is among the least lipophilic of the saturated heterocycles, a feature that can be advantageous in reducing metabolic liability.[7] Medicinal chemists often modify substituents on the azetidine or the attached aryl groups to moderate the overall LogD, thereby optimizing potency and pharmacokinetic parameters.[8]

  • Solubility: Adequate aqueous solubility is a prerequisite for oral absorption. The polar nature of the nitrogen atom in the azetidine ring generally imparts better solubility compared to carbocyclic analogs like cyclobutane.[9] Early assessment of kinetic solubility is a critical step in the ADME profiling of any new chemical series.[10]

Absorption & Oral Bioavailability: Crossing the Intestinal Barrier

For a drug to be effective when administered orally, it must first be absorbed from the gastrointestinal tract into the bloodstream. This process is governed by the compound's ability to permeate the intestinal epithelium.

In Vitro Assessment of Intestinal Permeability

Early-stage in vitro models are essential for predicting a compound's absorption potential and identifying potential liabilities.[11][12]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay models passive diffusion, the primary absorption route for many drugs.[11][12] It measures a compound's ability to cross from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. While cost-effective, it does not account for active transport or efflux mechanisms.

  • Cell-Based Permeability Assays (Caco-2 and MDCK): The Caco-2 cell line, derived from human colon carcinoma, forms a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[10][11] Measuring transport in both directions (apical to basolateral and basolateral to apical) can reveal if a compound is a substrate of active efflux, a common cause of poor oral bioavailability.[11] Compounds with an apparent permeability (Papp) greater than 5 x 10⁻⁶ cm/s are generally considered to have high permeability.[10]

Detailed Protocol: Caco-2 Permeability Assay

This protocol outlines a self-validating system for assessing bidirectional permeability.

  • Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Additionally, test the permeability of a low-permeability marker (e.g., Lucifer yellow) to ensure tight junctions are intact.

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Prepare the test compound solution in HBSS at the desired concentration (e.g., 10 µM). Include high and low permeability control compounds (e.g., propranolol and atenolol).

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Perform the reverse experiment by adding the test compound to the basolateral chamber and sampling from the apical chamber. This is crucial for determining the efflux ratio.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a sensitive bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.

G cluster_prep Preparation cluster_assay Bidirectional Assay cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell® inserts (21 days) TEER Verify monolayer integrity (TEER & Lucifer Yellow) Culture->TEER A_B A -> B Transport: Add compound to Apical side TEER->A_B Initiate Transport Experiments B_A B -> A Transport: Add compound to Basolateral side TEER->B_A Initiate Transport Experiments Incubate Incubate at 37°C A_B->Incubate B_A->Incubate Sample_A_B Sample from Basolateral side at time points Incubate->Sample_A_B Sample_B_A Sample from Apical side at time points Incubate->Sample_B_A LCMS Quantify compound concentration via LC-MS/MS Sample_A_B->LCMS Analyze Samples Sample_B_A->LCMS Analyze Samples Calculate Calculate Papp and Efflux Ratio (ER) LCMS->Calculate

Strategies for Improving Oral Absorption

Structure-activity relationship (SAR) studies often focus on enhancing pharmacokinetic properties. For azetidine derivatives, a common strategy to improve oral absorption involves modifying highly polar moieties to reduce hydrogen bonding potential, which can hinder membrane permeability. In one study, replacing a polar sulfamide group on a piperidone-azetidinyl series with a less polar alternative led to greatly improved oral absorption in rat pharmacokinetic studies.[13]

Distribution: Reaching the Target

Once in the bloodstream, a drug distributes throughout the body. Key factors governing this process are plasma protein binding (PPB) and the ability to permeate into various tissues. Only the unbound fraction of a drug is free to interact with its target and cause a pharmacological effect.[5]

  • Plasma Protein Binding (PPB): Assessed in vitro using methods like equilibrium dialysis, this parameter determines the fraction of drug bound to proteins like albumin. High PPB can limit the free concentration of a drug and reduce its efficacy.

  • Blood-Brain Barrier (BBB) Penetration: For CNS-active drugs, crossing the BBB is essential. The azetidine scaffold has been explored as a replacement for other ring systems to develop CNS-active compounds, with computational studies suggesting it can lead to a favorable decrease in lipophilicity while maintaining the necessary structural alignment for transporter interaction.[14] Specialized in vitro models like the MDR1-MDCK cell line are used to assess BBB permeability and identify substrates of P-gp, a key efflux transporter at the BBB.[5]

Metabolism: The Body's Detoxification System

Drug metabolism, or biotransformation, is the process by which the body chemically modifies drugs, primarily in the liver.[8] This usually converts lipophilic compounds into more water-soluble metabolites that can be easily excreted. Metabolism is divided into two phases.[8]

  • Phase I Reactions: Introduce or expose functional groups (e.g., oxidation, reduction, hydrolysis). These are primarily mediated by the cytochrome P450 (CYP) family of enzymes.[8]

  • Phase II Reactions: Involve conjugation of the drug or its Phase I metabolite with an endogenous molecule (e.g., glucuronic acid, sulfate).[15]

The azetidine ring is known to confer enhanced metabolic stability compared to larger, more lipophilic saturated heterocycles like piperidine and pyrrolidine.[9][7] This stability is a key reason for its incorporation into drug candidates.

In Vitro Assessment of Metabolic Stability

Evaluating a compound's susceptibility to metabolism is a cornerstone of preclinical profiling.

AssayPurposeKey MetricsSource
Liver Microsomal Stability To evaluate Phase I metabolic stability and determine intrinsic clearance.In vitro half-life (t½), Intrinsic Clearance (CLint)[10][11]
Hepatocyte Stability To evaluate both Phase I and Phase II metabolism in a more physiologically relevant system.In vitro half-life (t½), Metabolite Identification[11]
CYP Inhibition To assess the potential for drug-drug interactions (DDIs) by measuring inhibition of major CYP isoforms.IC50 (concentration causing 50% inhibition)[10]
Detailed Protocol: Liver Microsomal Stability Assay

This protocol provides a framework for determining a compound's intrinsic clearance.

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled liver microsomes (human, rat, etc.) on ice.

    • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube, combine the buffer, microsomes, and the test compound at a final concentration typically between 0.5-1.0 µM. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. For a negative control (no metabolism), add buffer instead of NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.[10]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the concentration of the remaining parent compound at each time point.[10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression of this plot is the rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) based on the t½ and the specific protein concentration used in the assay.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent Azetidin-3-yloxy Derivative (Lipophilic) Oxidation Oxidation, Reduction, Hydrolysis (CYP450 Enzymes) Parent->Oxidation Metabolite1 Phase I Metabolite (More Polar) Oxidation->Metabolite1 Conjugation Conjugation (Glucuronidation, Sulfation) Metabolite1->Conjugation Metabolite2 Phase II Conjugate (Water-Soluble) Conjugation->Metabolite2 Excrete Renal / Biliary Excretion Metabolite2->Excrete

Excretion: Clearing the Compound from the Body

The final step in a drug's journey is its removal from the body, known as excretion. This typically occurs via the kidneys (renal excretion) into the urine or through the liver (biliary excretion) into the feces.[5] The water-soluble metabolites created during Phase II metabolism are more easily eliminated by these routes.

Integrated Pharmacokinetic (PK) Studies: From In Vitro to In Vivo

While in vitro assays are predictive, in vivo studies are required to understand the complete pharmacokinetic profile of a drug candidate.

Typical In Vivo PK Study Workflow
  • Animal Model Selection: Rats and mice are common preclinical species for PK studies.[13][16][17]

  • Dosing and Administration:

    • Intravenous (IV) Administration: An IV dose is administered to determine clearance (CL) and volume of distribution (Vd). This route ensures 100% bioavailability by definition.[17]

    • Oral (PO) Administration: An oral dose is given to determine the absorption rate, maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).[16] Doses in mouse studies for synthetic azetidine derivatives have ranged from 25 mg/kg to 50 mg/kg.[16]

  • Blood Sampling: Blood samples are collected at multiple time points after dosing.

  • Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, most commonly LC-MS/MS.[18][19] The method must be sensitive, specific, accurate, and precise.[6][20]

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis to calculate key PK parameters.

Comparative Pharmacokinetic Parameters

The following table illustrates how key PK parameters for a hypothetical azetidin-3-yloxy derivative might compare to a less stable predecessor.

ParameterDescriptionPredecessor CompoundAzetidine DerivativeRationale for Improvement
CL (mL/min/kg) ClearanceHighLow-ModerateIncreased metabolic stability from the azetidine ring reduces clearance.[7]
t½ (h) Half-lifeShortLongLower clearance leads to a longer elimination half-life.
Vss (L/kg) Volume of DistributionModerateModerateMay be modulated by lipophilicity and tissue binding.[6]
%F (Oral) Oral BioavailabilityLowHighImproved permeability and/or reduced first-pass metabolism.[13]

G cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo PK Study cluster_decision Decision & Optimization Sol Solubility Perm Permeability (PAMPA, Caco-2) Stab Metabolic Stability (Microsomes, Hepatocytes) Form Formulation Development Stab->Form Inform Vehicle Selection DDI CYP Inhibition (DDI Potential) PPB Plasma Protein Binding Dose IV & PO Dosing in Rodents Form->Dose Sample Blood Sampling Dose->Sample BioA Bioanalysis (LC-MS/MS) Sample->BioA PK_Calc Calculate PK Parameters (%F, CL, t½) BioA->PK_Calc IVIVC Establish In Vitro-In Vivo Correlation (IVIVC) PK_Calc->IVIVC Provide In Vivo Data SAR Guide Structure-Activity Relationship (SAR) IVIVC->SAR Select Candidate Selection SAR->Select

Conclusion

Azetidin-3-yloxy derivatives represent a valuable and dynamic class of compounds in modern drug discovery. Their unique structural features, particularly the strained yet stable azetidine ring, often bestow favorable pharmacokinetic properties, including enhanced metabolic stability and improved solubility.[9][2] A systematic and integrated approach to evaluating their ADME profile, beginning with a suite of robust in vitro assays and progressing to definitive in vivo pharmacokinetic studies, is critical for success. By understanding the interplay between chemical structure and pharmacokinetic behavior, researchers can rationally design and optimize azetidin-3-yloxy derivatives, increasing the likelihood of identifying promising clinical candidates with the desired efficacy and safety profiles.

References

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Sources

Technical Guide: Toxicity Profile & Safety Data Architecture for 2-[(Azetidin-3-yloxy)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Dossier

This technical guide provides a comprehensive safety and toxicological analysis of 2-[(Azetidin-3-yloxy)methyl]pyrimidine (CAS: 1343219-30-6). As a secondary amine linked to a pyrimidine heterocycle via an ether bridge, this compound represents a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibition and nicotinic acetylcholine receptor (nAChR) modulation.

Due to its status as a research intermediate, specific clinical toxicology data is limited. This guide synthesizes predictive toxicology (QSAR) , structural alert analysis , and analogous read-across data to establish a robust safety protocol.

Physicochemical Identity
ParameterTechnical Specification
IUPAC Name 2-[(Azetidin-3-yloxy)methyl]pyrimidine
CAS Number 1343219-30-6
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
Physical State Off-white solid or viscous oil (hygroscopic)
Basicity (Predicted) pKa ~10.5 (Azetidine NH)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in non-polar solvents.

Hazard Identification & GHS Classification

Analysis based on structural analogs (e.g., 2-(Azetidin-3-yl)pyrimidine) and functional group reactivity.

GHS Label Elements

Signal Word: WARNING [1]

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[2]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2][3]
Serious Eye Damage 2AH319 Causes serious eye irritation.[1][2][3]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][2][3]
Structural Alerts & Causality
  • Azetidine Ring Strain (~26 kcal/mol): While less reactive than aziridines, the four-membered ring possesses significant angle strain. Under acidic conditions or in the presence of strong nucleophiles, ring-opening reactions can occur, potentially alkylating biological macromolecules (DNA/Proteins).

  • Secondary Amine: The exposed nitrogen on the azetidine ring is a nucleophile and a base. It readily forms salts (HCl, TFA) which can be corrosive to mucous membranes if inhaled as dust.

  • Pyrimidine Moiety: Generally stable, but can undergo oxidative metabolism.

Toxicological Mechanisms & Metabolic Fate

Understanding the fate of the molecule is critical for safety. We model the potential metabolic activation pathways below.

Predictive Metabolic Pathway (DOT Diagram)

The following diagram illustrates the predicted degradation and metabolic routes, highlighting the formation of potentially reactive intermediates.

MetabolicPathways Parent Parent Compound (Azetidine-Pyrimidine Ether) NOxide N-Oxidation (Phase I Metabolism) Parent->NOxide FMO / CYP RingOpen Azetidine Ring Opening (Acidic/Nucleophilic Attack) Parent->RingOpen pH < 3 or Nucleophiles Cleavage Ether Cleavage (CYP450 mediated) Parent->Cleavage O-Dealkylation Alkylation Macromolecule Alkylation (Toxicity Mechanism) RingOpen->Alkylation Covalent Binding Metabolite1 Pyrimidine-2-methanol Cleavage->Metabolite1 Metabolite2 3-Hydroxyazetidine Cleavage->Metabolite2

Figure 1: Predicted metabolic and degradation pathways. The red path (Ring Opening) represents the primary toxicological risk via alkylation.

Toxicological Data (Read-Across)
  • Acute Oral: No specific LD50 exists. Analogous azetidines typically show LD50 (Rat) between 500–2000 mg/kg.

  • Genotoxicity: Azetidines can be Ames positive due to alkylating potential. Treat as a suspected mutagen until validated otherwise.

  • Irritation: High pH of the amine solution leads to saponification of skin lipids (irritation/burns).

Safe Handling Protocol (SOP)

Core Directive: Treat this compound as a Potent Pharmacological Agent (PPA) . Do not handle on open benches.

Engineering Controls
  • Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity > 100 fpm.

  • Secondary: HEPA filtration if handling dry powder to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix
  • Hands: Double nitrile gloves (0.11 mm min thickness). Breakthrough time < 15 mins for amines.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Body: Tyvek® lab coat or chemically resistant apron.

  • Respiratory: N95/P100 respirator required if handling outside a fume hood (not recommended).

Experimental Workflow: Solubilization & Quenching

This workflow ensures containment of the amine and neutralization of waste.

HandlingWorkflow Start Weighing Station (Inside Fume Hood) Solvent Add Solvent (DMSO/DCM) Start->Solvent Minimize Dust Reaction Reaction/Application Solvent->Reaction Closed Vessel Waste Waste Collection Reaction->Waste Excess Material Quench Acidic Quench (1M HCl) Waste->Quench Neutralize Amine Disposal Halogenated Waste Stream Quench->Disposal Tag: Toxic/Corrosive

Figure 2: Safe handling workflow from weighing to disposal. Note the acidic quench step to protonate the amine, reducing volatility.

Emergency Response Procedures

First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs (bronchospasm from amine irritation), administer oxygen.

  • Skin Contact: Do not scrub. Wash gently with polyethylene glycol 400 (PEG-400) or copious water for 15 minutes. Scrubbing drives the compound deeper into the dermis.

  • Eye Contact: Irrigate for 15 minutes. Consult an ophthalmologist (alkaline injury risk).

Spill Management
  • Evacuate the immediate area.

  • Don PPE (Double gloves, respirator).

  • Neutralize: Cover spill with weak acid (Citric acid or dilute acetic acid) to protonate the amine (reducing volatility).

  • Absorb: Use vermiculite or sand.[1]

  • Disposal: Seal in a double-bagged container labeled "Hazardous Waste - Toxic Amine."

Storage & Stability

  • Temperature: -20°C (Long term) or 2-8°C (Working stock).

  • Atmosphere: Store under Argon or Nitrogen. The azetidine ring is sensitive to moisture (hydrolysis) and CO₂ (carbamate formation).

  • Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides.[4]

References

  • PubChem. (2026). Compound Summary: Azetidine Derivatives Toxicity. National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • ECHA (European Chemicals Agency). (2025). C&L Inventory: Azetidine. Retrieved February 17, 2026, from [Link]

  • Lowe, D. (2021). In the Pipeline: Small Ring Strain and Reactivity. Science. Retrieved February 17, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved February 17, 2026, from [Link]

Sources

Methodological & Application

Scalable synthesis methods for 2-[(Azetidin-3-yloxy)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scalable Synthesis of 2-[(Azetidin-3-yloxy)methyl]pyrimidine

Abstract

This application note provides a comprehensive, technically detailed guide for the scalable synthesis of 2-[(Azetidin-3-yloxy)methyl]pyrimidine, a key structural motif in contemporary drug discovery. Pyrimidine and azetidine moieties are prevalent in a wide range of biologically active compounds, making this scaffold highly valuable for medicinal chemists.[1][2][3] The presented synthetic strategy is designed for robustness, scalability, and efficiency, addressing the common challenges associated with the synthesis of strained heterocyclic systems. This guide follows a four-part modular approach: (A) synthesis of the electrophilic pyrimidine intermediate, (B) preparation of the protected azetidine nucleophile, (C) the key Williamson ether synthesis coupling reaction, and (D) final deprotection to yield the target compound. Each section includes detailed, step-by-step protocols, explanations of the underlying chemical principles, and troubleshooting insights to ensure reliable execution from bench-scale to pilot-plant production.

Overall Synthetic Strategy & Rationale

The synthesis of the target molecule is achieved through a convergent approach, culminating in a Williamson ether synthesis.[4] This strategy was selected for its reliability, broad applicability, and the commercial availability of the required starting materials. The core of this synthesis involves the SN2 reaction between an alkoxide and an alkyl halide.[5]

The overall workflow is depicted below:

G cluster_A Part A: Pyrimidine Intermediate Synthesis cluster_B Part B: Azetidine Intermediate Preparation cluster_C Part C: Key Coupling Reaction cluster_D Part D: Final Deprotection A1 Pyrimidine-2-carboxylic acid ester A2 2-(Hydroxymethyl)pyrimidine A1->A2 Reduction (e.g., LiAlH4) A3 2-(Chloromethyl)pyrimidine HCl A2->A3 Chlorination (SOCl₂) C1 N-Boc-2-[(azetidin-3-yloxy)methyl]pyrimidine A3->C1 Williamson Ether Synthesis B1 Azetidin-3-ol HCl B2 N-Boc-azetidin-3-ol B1->B2 Boc Protection B2->C1 D1 2-[(Azetidin-3-yloxy)methyl]pyrimidine C1->D1 Acidic Deprotection (e.g., TFA, HCl)

Caption: Overall four-part convergent synthetic strategy.

Strategic Considerations:

  • Azetidine Protection: The secondary amine of azetidin-3-ol is nucleophilic and would compete with the hydroxyl group in the SN2 reaction, leading to undesired N-alkylation. Therefore, protection with a tert-butoxycarbonyl (Boc) group is critical. The Boc group is stable under the basic conditions of the ether synthesis but can be cleanly removed under acidic conditions.[6][7]

  • Intermediate Selection: 2-(Chloromethyl)pyrimidine is chosen as the electrophile due to its higher reactivity compared to the corresponding alcohol and the straightforward nature of its synthesis from 2-(hydroxymethyl)pyrimidine using common chlorinating agents like thionyl chloride (SOCl₂).[8][9]

  • Scalability: All proposed reactions utilize standard, scalable chemical transformations and avoid costly reagents or chromatographic purifications where possible, making the route amenable to large-scale production.[10]

Part A: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

This two-step process begins with the reduction of a commercially available pyrimidine-2-carboxylic acid ester to the corresponding alcohol, which is then converted to the desired chloromethyl intermediate.

Protocol A1: Synthesis of 2-(Hydroxymethyl)pyrimidine

This protocol is a generalized method based on standard literature procedures for the reduction of esters to alcohols.

ReagentMolar Eq.MW ( g/mol )Example Mass/Vol
Ethyl Pyrimidine-2-carboxylate1.0152.1515.2 g
Lithium Aluminium Hydride (LiAlH₄)1.137.954.2 g
Anhydrous Diethyl Ether-74.12400 mL
Ethyl Acetate-88.11~20 mL
Saturated Na₂SO₄ solution--~20 mL

Procedure:

  • Set up a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Suspend Lithium Aluminium Hydride (LiAlH₄) in 200 mL of anhydrous diethyl ether in the flask and cool the slurry to 0 °C using an ice bath.

  • Dissolve ethyl pyrimidine-2-carboxylate in 200 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ slurry over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the dropwise addition of saturated aqueous Na₂SO₄ solution.

  • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

  • Filter the solid through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield crude 2-(hydroxymethyl)pyrimidine, which can be used in the next step without further purification.

Protocol A2: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

The conversion of the alcohol to the chloride is effectively achieved using thionyl chloride.[9]

ReagentMolar Eq.MW ( g/mol )Example Mass/Vol
2-(Hydroxymethyl)pyrimidine1.0110.1211.0 g
Thionyl Chloride (SOCl₂)1.2118.978.8 mL
Toluene (anhydrous)-92.14150 mL
Diethyl Ether (anhydrous)-74.12100 mL

Procedure:

  • In a flame-dried 500 mL flask under a nitrogen atmosphere, dissolve the crude 2-(hydroxymethyl)pyrimidine in 150 mL of anhydrous toluene.

  • Add thionyl chloride (1.2 eq) dropwise to the stirred solution at room temperature. Gas evolution (HCl and SO₂) will be observed; ensure the reaction is performed in a well-ventilated fume hood with appropriate scrubbing.

  • Stir the reaction mixture at room temperature for 3-5 hours. The product, 2-(chloromethyl)pyrimidine hydrochloride, will typically precipitate as a solid. Monitor completion by TLC.[8]

  • If precipitation is incomplete, reduce the solvent volume under vacuum to induce crystallization.

  • Filter the solid product under a stream of nitrogen.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any residual thionyl chloride and soluble impurities.

  • Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride as a stable, solid material.

G start Start ester Dissolve Ester in Et₂O start->ester lah Prepare LiAlH₄ Slurry in Et₂O start->lah add Dropwise Addition at 0 °C ester->add lah->add react Stir at RT (2-4h) add->react quench Quench at 0 °C (EtOAc, Na₂SO₄) react->quench filter Filter & Concentrate quench->filter alcohol Crude 2-(Hydroxymethyl)pyrimidine filter->alcohol dissolve_alc Dissolve in Toluene alcohol->dissolve_alc add_socl2 Add SOCl₂ at RT dissolve_alc->add_socl2 react_2 Stir at RT (3-5h) add_socl2->react_2 precipitate Precipitate Product react_2->precipitate filter_wash Filter & Wash (Et₂O) precipitate->filter_wash end Final Product filter_wash->end

Caption: Workflow for the synthesis of the pyrimidine intermediate.

Part B: Preparation of N-Boc-azetidin-3-ol

Azetidin-3-ol is typically available as its hydrochloride salt.[11] The free base must be liberated and immediately protected to prevent side reactions.

Protocol B1: Boc-Protection of Azetidin-3-ol

This procedure uses di-tert-butyl dicarbonate (Boc₂O) for an efficient and high-yielding protection reaction.

ReagentMolar Eq.MW ( g/mol )Example Mass/Vol
Azetidin-3-ol Hydrochloride1.0109.5611.0 g
Sodium Hydroxide (NaOH)1.140.004.4 g
Di-tert-butyl dicarbonate (Boc₂O)1.05218.2522.9 g
Dichloromethane (DCM)-84.93200 mL
Water-18.02100 mL

Procedure:

  • Dissolve azetidin-3-ol hydrochloride and sodium hydroxide in 100 mL of water in a 500 mL flask and cool to 0 °C.

  • In a separate beaker, dissolve Boc₂O in 200 mL of DCM.

  • Add the DCM solution to the aqueous solution and stir the biphasic mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude N-Boc-azetidin-3-ol is often a clear oil or white solid of sufficient purity for the next step.

Part C: Williamson Ether Synthesis

This is the key bond-forming step where the two prepared intermediates are coupled. A strong, non-nucleophilic base is required to deprotonate the alcohol of N-Boc-azetidin-3-ol.[12]

Protocol C1: Synthesis of N-Boc-2-[(azetidin-3-yloxy)methyl]pyrimidine
ReagentMolar Eq.MW ( g/mol )Example Mass/Vol
N-Boc-azetidin-3-ol1.0173.2117.3 g
Sodium Hydride (NaH, 60% in oil)1.224.00 (active)4.8 g
2-(Chloromethyl)pyrimidine HCl1.1165.0118.2 g
Anhydrous Dimethylformamide (DMF)-73.09250 mL

Procedure:

  • Set up a flame-dried 1 L flask under a nitrogen atmosphere. Add anhydrous DMF (150 mL).

  • Carefully add sodium hydride to the DMF and cool the mixture to 0 °C.

  • Dissolve N-Boc-azetidin-3-ol in 100 mL of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 1 hour to ensure complete formation of the alkoxide.

  • Add the solid 2-(chloromethyl)pyrimidine hydrochloride portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water (50 mL).

  • Pour the mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (3 x 100 mL) to remove DMF, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel if necessary, though for many applications the crude material is carried forward.

Part D: Final Deprotection

The final step involves the removal of the Boc protecting group to liberate the secondary amine of the azetidine ring.

Protocol D1: Synthesis of 2-[(Azetidin-3-yloxy)methyl]pyrimidine

Acid-mediated cleavage is the standard method for Boc deprotection.[13][14]

ReagentMolar Eq.MW ( g/mol )Example Mass/Vol
N-Boc-2-[(azetidin-3-yloxy)methyl]pyrimidine1.0278.3327.8 g
Trifluoroacetic Acid (TFA)10114.0277 mL
Dichloromethane (DCM)-84.93100 mL
Saturated NaHCO₃ solution--As needed

Procedure:

  • Dissolve the crude N-Boc protected intermediate in 100 mL of DCM in a 250 mL flask and cool to 0 °C.

  • Add trifluoroacetic acid dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours, until TLC or LC-MS indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of water and cool to 0 °C.

  • Carefully adjust the pH to ~9-10 by the slow addition of saturated aqueous NaHCO₃ or another suitable base.

  • Extract the aqueous layer with DCM or ethyl acetate (4 x 100 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 2-[(Azetidin-3-yloxy)methyl]pyrimidine. The product can be further purified or converted to a desired salt (e.g., HCl) for improved handling and stability.

G cluster_C Part C: Coupling cluster_D Part D: Deprotection C1 Prepare NaH suspension in DMF C2 Add N-Boc-azetidin-3-ol at 0 °C C1->C2 C3 Add Pyrimidine-Cl at 0 °C C2->C3 C4 Stir at RT (12-18h) C3->C4 C5 Quench & Extract C4->C5 C6 Protected Intermediate C5->C6 D1 Dissolve in DCM C6->D1 Proceed to Deprotection D2 Add TFA at 0 °C D1->D2 D3 Stir at RT (1-3h) D2->D3 D4 Concentrate D3->D4 D5 Basify & Extract D4->D5 D6 Final Product D5->D6

Caption: Workflow for the coupling and deprotection stages.

References

  • BenchChem. An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • BenchChem. Navigating the Synthesis of 2-(Chloromethyl)
  • ChemicalBook. 2-Chloro-4-(chloromethyl)pyrimidine synthesis.
  • BenchChem. Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • ACS Publications. Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. [Link]

  • Chem Pharm Bull (Tokyo). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. [Link]

  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF. [Link]

  • IJSAT. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Google Patents.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • Google Patents.
  • Protecting Groups - Organic Synthesis. [Link]

  • PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Williamson Ether Synthesis. [Link]

  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Google Patents. WO2016205487A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.
  • ResearchGate. Efficient Large Scale Synthesis of 2'-O-Alkyl Pyrimidine Ribonucleosides | Request PDF. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. [Link]

  • PMC. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. [Link]

  • MDPI. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. [Link]

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Application Notes & Protocols: Strategic Functionalization of the Azetidine Ring in 2-[(Azetidin-3-yloxy)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and constrained conformation offer a unique combination of properties: improved metabolic stability, enhanced aqueous solubility, and the ability to serve as a rigid vector for orienting substituents into three-dimensional space.[2][3] When coupled with the pyrimidine moiety—a cornerstone of numerous bioactive molecules—the resulting 2-[(Azetidin-3-yloxy)methyl]pyrimidine core structure presents a compelling starting point for drug discovery campaigns.

This guide provides a detailed exploration of methods to functionalize the secondary amine of the azetidine ring in this specific scaffold. Late-stage functionalization is a critical strategy in medicinal chemistry, allowing for the rapid generation of analog libraries to probe structure-activity relationships (SAR).[4][5] The protocols outlined herein are designed to be robust and versatile, enabling researchers to systematically modify the core molecule and explore new chemical space.

Overview of N-Functionalization Strategies

The secondary amine of the azetidine ring is the most accessible site for chemical modification. Its nucleophilicity can be harnessed in a variety of classical and modern cross-coupling reactions to introduce a diverse array of substituents. The primary strategies, detailed in the subsequent sections, involve the formation of new Carbon-Nitrogen, Acyl-Nitrogen, and Sulfonyl-Nitrogen bonds.

G cluster_start Starting Material cluster_products Functionalized Derivatives start 2-[(Azetidin-3-yloxy)methyl]pyrimidine N_Alkyl N-Alkyl/Arylalkyl Derivatives start->N_Alkyl Alkylation or Reductive Amination N_Acyl N-Acyl Derivatives start->N_Acyl Acylation N_Aryl N-Aryl/Heteroaryl Derivatives start->N_Aryl Buchwald-Hartwig Amination N_Sulfonyl N-Sulfonyl Derivatives start->N_Sulfonyl Sulfonylation

Caption: Key N-functionalization pathways for the azetidine core.

N-Alkylation and Reductive Amination

Direct N-alkylation and reductive amination are foundational methods for introducing alkyl groups, providing access to a wide range of derivatives with modulated basicity, lipophilicity, and steric profiles.

Causality and Experimental Rationale
  • Direct N-Alkylation: This is a classic SN2 reaction where the azetidine nitrogen acts as a nucleophile, displacing a leaving group (e.g., halide, tosylate) from an alkyl electrophile. The choice of base is critical; a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is preferred to prevent side reactions and deprotonate the azetidine nitrogen, enhancing its nucleophilicity without competing in the reaction. Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are excellent solvents due to their polar, aprotic nature, which effectively solvates the ions involved.

  • Reductive Amination: This powerful, two-step, one-pot process converts a carbonyl group (aldehyde or ketone) into an amine.[6] First, the azetidine amine condenses with the carbonyl to form an intermediate iminium ion. Second, a mild, hydride-based reducing agent, selective for the iminium ion over the starting carbonyl, reduces the C=N bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and high selectivity, operating efficiently under weakly acidic conditions that favor iminium ion formation.

G Azetidine Azetidine (Nucleophile) Imine Iminium Ion Intermediate Azetidine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Condensation (+ H⁺, - H₂O) Product N-Alkyl Azetidine (Product) Imine->Product Reducer NaBH(OAc)₃ (Reducing Agent) Reducer->Product Reduction

Caption: Workflow for the reductive amination protocol.

Experimental Protocols

Protocol 3.2.1: Direct N-Alkylation with Benzyl Bromide

  • To a solution of 2-[(Azetidin-3-yloxy)methyl]pyrimidine (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until consumption of the starting material (typically 4-8 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired N-benzyl azetidine derivative.

Protocol 3.2.2: Reductive Amination with Acetone

  • Dissolve 2-[(Azetidin-3-yloxy)methyl]pyrimidine (1.0 eq) and acetone (1.5 eq) in 1,2-dichloroethane (DCE, 0.1 M).

  • Add acetic acid (AcOH, 1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor by LC-MS (typically 6-12 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with dichloromethane (DCM, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the residue by flash chromatography to yield the N-isopropyl azetidine product.

Data Summary: N-Alkylation
Electrophile/CarbonylMethodBase/Reducing AgentTypical Yield
Benzyl bromideDirect AlkylationK₂CO₃85-95%
Ethyl iodideDirect AlkylationDIPEA80-90%
AcetoneReductive AminationNaBH(OAc)₃75-85%
CyclohexanoneReductive AminationNaBH(OAc)₃70-80%

N-Acylation and N-Sulfonylation

Acylation and sulfonylation reactions convert the basic azetidine nitrogen into a neutral amide or sulfonamide, respectively. These modifications can profoundly impact physicochemical properties, introduce new hydrogen bonding motifs, and act as rigid linkers.

Causality and Experimental Rationale

These reactions proceed via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of an acyl halide/anhydride or the sulfur atom of a sulfonyl halide. A stoichiometric amount of a tertiary amine base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl or sulfonic acid byproduct generated during the reaction, driving the equilibrium towards the product. The reactions are typically fast and are performed at low temperatures (0 °C to room temperature) in aprotic solvents like DCM or THF to control reactivity and minimize side reactions.

Experimental Protocols

Protocol 4.2.1: N-Acylation with Acetyl Chloride

  • Dissolve 2-[(Azetidin-3-yloxy)methyl]pyrimidine (1.0 eq) in anhydrous DCM (0.1 M) in a flask under a nitrogen atmosphere.

  • Add triethylamine (TEA, 1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of acetyl chloride (1.1 eq) in DCM dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product, which can be purified by silica gel chromatography.

Protocol 4.2.2: N-Sulfonylation with Tosyl Chloride

  • Follow the procedure for N-acylation (Protocol 4.2.1), substituting acetyl chloride with p-toluenesulfonyl chloride (TsCl, 1.1 eq).

  • The reaction may require slightly longer reaction times (4-12 hours). Monitor progress by LC-MS.

  • Purification is performed similarly via column chromatography.

N-Arylation via Buchwald-Hartwig Amination

The introduction of aryl or heteroaryl substituents onto the azetidine nitrogen is a powerful strategy for exploring SAR, as these groups can engage in π-stacking and other key interactions with biological targets. The Buchwald-Hartwig cross-coupling is the premier method for this transformation.[7]

Causality and Experimental Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[8] The catalytic cycle involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Ligand Exchange/Base-Assisted Deprotonation: The azetidine coordinates to the palladium center, and a base deprotonates the nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the N-aryl azetidine product is released, regenerating the Pd(0) catalyst.

The choice of ligand and base is paramount for success. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) stabilize the palladium catalyst and promote the crucial reductive elimination step. A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is necessary to facilitate the deprotonation of the azetidine nitrogen within the catalytic cycle. Anhydrous, high-boiling point solvents like toluene or dioxane are used to achieve the necessary reaction temperatures (80-110 °C).

Experimental Protocol

Protocol 5.2.1: N-Arylation with 4-Bromotoluene

  • To an oven-dried reaction vessel, add the aryl bromide (e.g., 4-bromotoluene, 1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Seal the vessel, then evacuate and backfill with nitrogen or argon (repeat 3 times).

  • Add a solution of 2-[(Azetidin-3-yloxy)methyl]pyrimidine (1.2 eq) in anhydrous toluene (0.1 M) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction by LC-MS until the aryl bromide is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Data Summary: N-Arylation
Aryl HalideCatalyst/LigandBaseTypical Yield
4-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃70-85%
2-ChloropyridinePd₂(dba)₃ / RuPhosNaOtBu65-75%
1-Bromo-3-methoxybenzenePd₂(dba)₃ / XantphosCs₂CO₃75-90%

Conclusion

The 2-[(Azetidin-3-yloxy)methyl]pyrimidine scaffold provides a robust platform for medicinal chemistry exploration. The secondary amine of the azetidine ring serves as a versatile chemical handle for introducing a wide array of functional groups. The protocols detailed in this guide—encompassing N-alkylation, reductive amination, N-acylation, N-sulfonylation, and palladium-catalyzed N-arylation—offer researchers a reliable toolkit for generating diverse compound libraries. By systematically applying these methods, drug development professionals can effectively navigate chemical space to optimize the biological activity and pharmaceutical properties of this promising molecular framework.

References

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Azetidines of pharmacological interest. PubMed.
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.
  • Reductive amin

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Azetidinyl-Pyrimidine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

Azetidinyl-pyrimidine ethers represent a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents. The pyrimidine ring is a key heterocyclic motif found in a wide array of biologically active molecules, while the azetidine moiety often imparts improved physicochemical properties such as solubility and metabolic stability. The ether linkage provides a robust connection between these two critical pharmacophores.

Traditionally, the synthesis of such compounds via nucleophilic aromatic substitution (SNAr) reactions often requires prolonged reaction times, high temperatures, and can lead to the formation of undesired byproducts.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and reproducible alternative to conventional heating methods.[2][3][4] By directly and efficiently heating the reactants, microwave irradiation dramatically reduces reaction times from hours or days to mere minutes, often leading to higher yields and cleaner reaction profiles.[2][3][5][6] This acceleration of the chemical process is a significant advantage in the fast-paced environment of drug discovery, enabling faster exploration of structure-activity relationships (SARs).[2]

These application notes provide a comprehensive guide to the microwave-assisted synthesis of azetidinyl-pyrimidine ethers, detailing the underlying principles, a robust experimental protocol, and critical insights for reaction optimization and troubleshooting.

The Engine of Acceleration: Understanding Microwave-Assisted SNAr

The synthesis of azetidinyl-pyrimidine ethers typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the hydroxyl group of an azetidinol derivative, acting as a nucleophile, attacks an electron-deficient pyrimidine ring bearing a suitable leaving group, such as a halogen. The reaction is typically facilitated by a base to deprotonate the azetidinol, thereby increasing its nucleophilicity.

Microwave energy accelerates this process through two primary mechanisms: dipolar polarization and ionic conduction.[6][7] Polar molecules, such as the solvent and reactants, align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the reaction mixture.[6] Additionally, the presence of ions from the base and any salts formed contributes to heating through ionic conduction.

This direct and efficient energy transfer allows for rapid attainment of high temperatures, significantly accelerating the rate of the SNAr reaction.[8] Furthermore, the ability to use sealed reaction vessels under microwave irradiation permits the use of low-boiling point solvents at temperatures well above their atmospheric boiling points, further enhancing reaction rates.[2]

SNAr_Mechanism reagents Azetidinol + Halogenated Pyrimidine + Base intermediate Meisenheimer Complex (Negative charge delocalized on pyrimidine ring) reagents->intermediate Nucleophilic Attack product Azetidinyl-Pyrimidine Ether + Halide Salt intermediate->product Loss of Leaving Group

Caption: Generalized SNAr mechanism for azetidinyl-pyrimidine ether synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the microwave-assisted synthesis of a representative azetidinyl-pyrimidine ether.

Materials and Reagents
  • Starting Materials:

    • 2-Chloro-4-aminopyrimidine (or other suitable halogenated pyrimidine)

    • Azetidin-3-ol hydrochloride

  • Base:

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent:

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Equipment:

    • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • Microwave reaction vials with snap caps or crimp tops

    • Magnetic stir bars

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Flash chromatography system

Reaction Setup and Execution

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup cluster_purification Purification prep Combine reactants, base, and solvent in microwave vial mw Irradiate in microwave reactor (Set temperature, time, and power) prep->mw cool Cool to room temperature mw->cool filter Filter to remove inorganic salts cool->filter extract Aqueous workup and extraction filter->extract dry Dry organic layer and concentrate extract->dry purify Purify by flash chromatography dry->purify

Caption: Step-by-step workflow for microwave-assisted synthesis.

Step-by-Step Procedure:

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the halogenated pyrimidine (1.0 mmol), azetidin-3-ol hydrochloride (1.2 mmol), and a suitable base such as potassium carbonate (2.5 mmol).

  • Solvent Addition: Add 3-5 mL of a high-boiling point polar aprotic solvent like DMF or DMSO.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 120-150 °C

    • Time: 10-30 minutes

    • Power: Dynamic (the instrument will adjust the power to maintain the set temperature)

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a small aliquot of the cooled reaction mixture.

  • Workup:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Filter the mixture to remove the inorganic base and any precipitated salts.

    • Wash the organic layer with water and brine to remove the DMF or DMSO.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure azetidinyl-pyrimidine ether.

Data Presentation: Optimizing Reaction Conditions

The following table provides representative data for the optimization of the microwave-assisted synthesis.

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1K₂CO₃DMF1202075
2Cs₂CO₃DMF1202088
3K₂CO₃DMSO1501085
4Cs₂CO₃DMSO1501092

Yields are for the isolated, purified product.

Analysis of Results: The data indicates that cesium carbonate is a more effective base than potassium carbonate, likely due to its greater solubility and the increased reactivity of the corresponding azetidinoxide. Higher temperatures in DMSO lead to shorter reaction times and excellent yields.

Troubleshooting and Field-Proven Insights

  • Low Yields:

    • Insufficient Base: Ensure an adequate excess of base is used to neutralize the azetidinol hydrochloride and facilitate the deprotonation of the free azetidinol.

    • Inefficient Heating: Check that the solvent volume is sufficient for the microwave's IR temperature sensor to obtain an accurate reading. Some microwave systems have minimum volume requirements.

    • Decomposition: If the reaction mixture turns dark, the temperature may be too high, leading to decomposition of the starting materials or product. Reduce the reaction temperature.

  • Side Product Formation:

    • Bis-substitution: In cases where the pyrimidine has multiple leaving groups, careful control of stoichiometry and reaction time is crucial to favor mono-substitution.

    • Solvent Reactivity: At high temperatures, some solvents like DMF can decompose. Consider using a more robust solvent like DMSO or sulfolane.

  • Scalability:

    • While microwave synthesis is readily scalable, direct translation of conditions from small to large scale may require some optimization.[5] Heat distribution can differ in larger vessels, potentially requiring adjustments to irradiation time or power.

Conclusion: A Powerful Tool for Drug Discovery

Microwave-assisted synthesis provides a rapid, efficient, and reliable method for the preparation of azetidinyl-pyrimidine ethers.[9] By significantly reducing reaction times and often improving yields, this technology accelerates the drug discovery process, enabling medicinal chemists to synthesize and evaluate new chemical entities more quickly.[2][7] The protocols and insights provided in these application notes offer a solid foundation for researchers to successfully implement this powerful technique in their own laboratories.

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. [Link]

  • The impact of microwave synthesis on drug discovery. [Link]

  • The impact of microwave synthesis on drug discovery - PubMed. [Link]

  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Role of Microwave in Pharmaceutical Sciences - ANU BOOKS PUBLISHER & DISTRIBUTOR. [Link]

  • CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES William D. Shipe,* Feng Yang, Zh - LOCKSS. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC. [Link]

  • Microwave Assisted Ethers Synthesis - Organic Chemistry. [Link]

  • Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation | Request PDF - ResearchGate. [Link]

  • Microwave-assisted synthesis of azetidines in aqueous media - ResearchGate. [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science Publishers. [Link]

  • Solvent optimization for the synthesis of compound 4f under microwave irradiation conditions. - ResearchGate. [Link]

  • A Brief Review: Microwave Assisted Ethers Synthesis - TSI Journals. [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. [Link]

  • Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents - MDPI. [Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents - Folia Medica. [Link]

  • Microwave-Assisted Synthesis and Antifungal Activity of Novel Substituted Azetidinone Derivatives of Edaravone. [Link]

  • Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity | Asian Journal of Organic & Medicinal Chemistry. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. [Link]

  • Facile Microwave-assisted Synthesis of Various C5-modified Pyrimidine Pyranonucleosides as Potential Cytotoxic Antitumor Agents - Bentham Science Publisher. [Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach - Organic Chemistry Portal. [Link]

  • Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition - ResearchGate. [Link]

  • Nucleophilic aromatic substitution: Using microwave chemistry - Morressier. [Link]

  • Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. [Link]

Sources

Troubleshooting & Optimization

Removing unreacted azetidin-3-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #AZ-301: Purification Strategies for Azetidin-3-ol Contamination

Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Priority: High (Impurity affects downstream biological assays)[1]

User Reported Issue

"I am synthesizing a library of azetidine derivatives. My reaction reaches ~90% conversion, but I cannot remove the excess unreacted azetidin-3-ol (CAS: 45347-82-8). It co-elutes with my product on silica, streaks badly, and seems to extract into the organic phase during workup. How do I get rid of it without destroying my product?"

Diagnostic & Analysis

Hello. This is a common bottleneck in heterocyclic chemistry. Azetidin-3-ol presents a "perfect storm" of purification challenges:

  • High Polarity: It contains both a secondary amine and a secondary alcohol.[2]

  • Basicity: With a pKa of ~11 (secondary amine), it interacts strongly with acidic silanols on standard silica gel, causing peak tailing (streaking).[1]

  • Amphiphilicity: While highly water-soluble, its small organic framework allows it to partially partition into polar organic solvents (like ethyl acetate or DCM) during extraction, especially if the aqueous phase is not properly manipulated.[1]

Below are three validated workflows to resolve this, ranked by selectivity.

Workflow A: The "pH-Switch" Extraction (Liquid-Liquid)

Best for: Non-basic or weakly basic products (


).[1][2]

If your target product is not a base (e.g., an amide, sulfonamide, or urea), you can exploit the high basicity of azetidin-3-ol to trap it in the aqueous phase.[1]

The Protocol
  • Dilution: Dilute your reaction mixture with a non-polar solvent (DCM or EtOAc).

  • Acidic Wash: Wash the organic layer 3x with 0.5 M Citric Acid or 1 M HCl .

    • Mechanism:[2][3] Azetidin-3-ol protonates (

      
      ), becoming an ionic salt.[1][2] This species is insoluble in DCM/EtOAc and partitions 99%+ into the water.
      
  • Brine Wash: Wash the organic layer once with saturated NaCl to remove residual water.

  • Dry & Concentrate: Dry over

    
     and evaporate.
    

Troubleshooting the "Emulsion" (Common with Azetidines): If an emulsion forms during the acid wash, do not shake vigorously.[1] Instead, use the "Rock and Roll" method (gentle inversion). If it persists, add a small amount of methanol (demulsifier) or filter the biphasic mixture through a pad of Celite.[1]

Workflow B: Modified Chromatography (The "Anti-Streak" Method)

Best for: Basic products where acid extraction would remove the product too.[1]

Standard silica gel is acidic (


).[1] Azetidin-3-ol will bind to these sites, resulting in broad bands that contaminate your product fractions.[2] You must "deactivate" the silica.[4][5]
Method 1: Mobile Phase Modifiers

Add a basic modifier to your eluent.[2][6] This competes for the acidic silanol sites.[7]

Solvent SystemModifier ConcentrationApplication
DCM / MeOH 1%

(Aqueous Ammonia)
Standard. The water in ammonium hydroxide also helps deactivate silica.[1][2]
DCM / MeOH 1% Triethylamine (TEA)Alternative. Use if your product is sensitive to hydrolysis.[1]
EtOAc / EtOH 2%

(7N in MeOH)
Green Option. Avoids chlorinated solvents.[1]

Critical Step: You must pre-equilibrate the column with the basic mobile phase for at least 2 Column Volumes (CV) before loading your sample. If you don't, the azetidine will stick at the top and elute unpredictably later.

Method 2: Amine-Functionalized Silica (Recommended)

Use a commercially available KP-NH (Amino) silica cartridge.[1][2]

  • Why: The stationary phase is already basic.[6]

  • Benefit: You can use neutral solvents (Hexane/EtOAc) without modifiers.[1] Azetidin-3-ol is very polar and will likely stay at the baseline (retention factor

    
    ), while your less polar product elutes easily.[1][2]
    

Workflow C: Scavenging Resins (Chemical Filtering)

Best for: High-throughput libraries or when chromatography fails.[1][2]

If your product is a tertiary amine and the impurity is azetidin-3-ol (secondary amine), you can use chemoselective scavenging .[1][2]

The Protocol
  • Reagent Selection: Use a Polymer-Supported Isocyanate (PS-NCO) resin.[2]

  • Mechanism: The isocyanate reacts rapidly with the secondary amine of azetidin-3-ol to form an insoluble urea.[2] It cannot react with your tertiary amine product.[2]

  • Procedure:

    • Dissolve crude mixture in dry DCM.

    • Add PS-NCO resin (3 equivalents relative to the estimated impurity).[2]

    • Shake gently at Room Temperature for 2–4 hours.

    • Filter: The impurity is now covalently bound to the plastic bead. Discard the solid; your filtrate contains the pure product.

Visual Guide: Selecting the Right Workflow

AzetidineRemoval Start Start: Crude Mixture (Product + Azetidin-3-ol) IsProductBasic Is your PRODUCT basic (e.g., amine, pyridine)? Start->IsProductBasic AcidWash Method A: Acid Extraction (Wash organic layer with 1M HCl) IsProductBasic->AcidWash No IsProductTert Is your product a TERTIARY amine? IsProductBasic->IsProductTert Yes Result1 Azetidine -> Aqueous Layer Product -> Organic Layer AcidWash->Result1 Scavenger Method C: Scavenging (Add PS-Isocyanate Resin) IsProductTert->Scavenger Yes (Chemoselective) Chromatography Method B: Chromatography (DCM/MeOH + 1% NH4OH) IsProductTert->Chromatography No (Secondary Amine) Result2 Azetidine binds to resin Filter to remove Scavenger->Result2 Result3 Azetidine elutes separately (or stays on baseline) Chromatography->Result3

Figure 1: Decision tree for removing azetidin-3-ol based on product chemistry.

Frequently Asked Questions (FAQ)

Q: Can I just distill the azetidin-3-ol off? A: Generally, no .[2] While small, azetidin-3-ol has a high boiling point (~170°C predicted) due to hydrogen bonding from both the amine and hydroxyl groups.[1][2] Heating a reaction mixture to this temperature often degrades the product. Vacuum distillation is possible but risks "bumping" or sublimation issues.[2]

Q: I used copper sulfate (


) to wash, but my product turned blue. Why? 
A:  Copper washes are excellent for removing simple amines (they form water-soluble blue complexes).[2] However, azetidin-3-ol is a bidentate ligand (N and O donors).[1][2] If your product also has chelating ability, the copper will bind to both, pulling your product into the water or contaminating the organic layer. Stick to Acid/Base extraction unless you are certain your product cannot chelate.[2]

Q: The azetidine is streaking even with 1% TEA. What now? A: Switch to Ammonium Hydroxide (


) .[1] TEA is a base, but it doesn't provide the protic source (water/OH) needed to fully suppress the most active silanols.[1] The water content in aqueous ammonia is crucial for "quieting" the silica. Alternatively, use an Alumina (Basic)  column, which is naturally compatible with amines.[1]

References

  • Chemical Properties of Azetidin-3-ol. ChemBK & ChemicalBook Databases. (Verified 2024).[1][3] Confirms pKa ~11 and high water solubility.[2]

  • Amine-Functionalized Silica Applications. Biotage Technical Notes. "Is there an easy way to purify organic amines?" Describes the use of KP-NH silica to avoid basic modifiers.

  • Scavenger Resins for Amine Removal. Amerigo Scientific & SopaChem.[2] Detailed mechanisms on using polymer-supported isocyanates (PS-NCO) to remove nucleophilic impurities.

  • Chromatography of Polar Amines. University of Rochester, Department of Chemistry. "Workup for Removing Amines." Discusses acid washes and copper sulfate techniques.

Sources

Technical Support Center: Ether Linkage Formation in Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, field-proven insights into the synthesis of pyrimidine ethers. The formation of an ether linkage on a pyrimidine core is a cornerstone of medicinal chemistry, enabling fine-tuning of a molecule's steric and electronic properties to enhance pharmacological activity. However, the unique electronics of the pyrimidine ring, particularly the presence of multiple nucleophilic nitrogen atoms, often presents significant challenges, most notably the competition between O-alkylation and N-alkylation.

This document provides a structured troubleshooting guide and a set of frequently asked questions to address common issues encountered during these synthetic transformations. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of pyrimidine ethers. Each question is followed by a detailed analysis of potential causes and actionable solutions.

Q1: My Williamson ether synthesis is resulting in low yield and significant unreacted starting material. What should I investigate?

Low conversion is a frequent issue in Williamson ether synthesis, which, being an S(_N)2 reaction, is highly sensitive to several parameters.[1] The problem can usually be traced back to one of four key areas: base strength, solvent choice, reaction temperature, or the nature of the alkylating agent.

Causality Analysis & Step-by-Step Solutions:

  • Incomplete Deprotonation (Base Selection): The pyrimidine hydroxyl group must be fully deprotonated to form a potent alkoxide nucleophile. If the base is not strong enough, the equilibrium will favor the starting alcohol, leading to poor conversion.

    • Troubleshooting Step: Switch to a stronger base. While carbonates like K₂CO₃ can be effective in some cases, stronger bases like sodium hydride (NaH) or potassium hydride (KH) ensure irreversible deprotonation.[1] For substrates sensitive to strong, non-nucleophilic bases, alternatives like sodium tert-butoxide (NaOtBu) can be considered.[2]

  • Poor Solubility or Suboptimal Polarity (Solvent Effects): The S(_N)2 mechanism is favored by polar aprotic solvents, which can solvate the cation of the alkoxide salt without hydrogen-bonding to the nucleophile, thus preserving its reactivity.

    • Troubleshooting Step: Ensure your solvent is both appropriate and anhydrous. Common choices include DMF, acetonitrile, acetone, and THF.[2][3][4] If your starting materials have poor solubility, consider switching to a solvent with higher solubilizing power, like DMF or DMSO.[2] Always use anhydrous solvents, as water can quench the alkoxide and deactivate the reaction.

  • Insufficient Activation Energy (Temperature): Some reactions require elevated temperatures to overcome the activation energy barrier, especially with less reactive alkylating agents.

    • Troubleshooting Step: Gradually increase the reaction temperature. Reactions run at room temperature may benefit from heating to 80-110 °C.[2] Monitor the reaction by TLC or LC-MS to avoid product degradation at higher temperatures.

  • Poor Leaving Group or Steric Hindrance (Alkylating Agent): The efficiency of the S(_N)2 displacement depends on the quality of the leaving group and the steric accessibility of the electrophilic carbon.

    • Troubleshooting Step: Use an alkylating agent with a better leaving group (I > Br > Cl > OTs).[5] For instance, switching from an alkyl chloride to an alkyl iodide can significantly increase the reaction rate.[6] Ensure you are using a primary or methyl halide, as secondary and tertiary halides will preferentially undergo E2 elimination, especially with a strong base like an alkoxide.[1][5][7]

G start Low Yield in Williamson Ether Synthesis check_base Is the base strong enough? (e.g., NaH, KH) start->check_base check_solvent Is the solvent polar aprotic and anhydrous? (e.g., DMF, MeCN) check_base->check_solvent Yes solution_base Solution: Use a stronger base (NaH, KH, NaOtBu) check_base->solution_base No check_temp Is the temperature adequate? check_solvent->check_temp Yes solution_solvent Solution: Switch to anhydrous DMF, MeCN, or THF check_solvent->solution_solvent No check_alkyl_halide Is the alkylating agent optimal? (Primary, I > Br > Cl) check_temp->check_alkyl_halide Yes solution_temp Solution: Increase temperature (e.g., 80-110 °C) check_temp->solution_temp No solution_alkyl_halide Solution: Use R-I or R-Br; Ensure R is primary check_alkyl_halide->solution_alkyl_halide No G cluster_reactants Reactants cluster_products Potential Products pyrimidine Pyrimidinone (Ambident Nucleophile) control Controlling Factors n_alkylation N-Alkylation (Thermodynamic Product) o_alkylation O-Alkylation (Kinetic Product) control->n_alkylation High Temp. Long Reaction Time Polar Solvents (DMF) control->o_alkylation Low Temp. Short Reaction Time Less Polar Solvents (Acetone)

Caption: Factors influencing N- vs. O-alkylation selectivity.
Q3: My Mitsunobu reaction is failing, or the workup is complicated by byproducts. What can I do?

The Mitsunobu reaction is a powerful tool for forming ether bonds with inversion of stereochemistry at the alcohol carbon. [8]However, its success hinges on several factors, and the removal of stoichiometric byproducts like triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate can be challenging.

Causality Analysis & Step-by-Step Solutions:

  • Nucleophile Acidity: The reaction generally requires the nucleophile (the pyrimidine derivative in this case) to have a pKa ≤ 15. This is because the azodicarboxylate must be protonated during the reaction to avoid side reactions. [8][9] * Troubleshooting Step: Verify the acidity of your pyrimidine substrate. If it is not sufficiently acidic, the reaction may not proceed. While many pyrimidinones meet this criterion, highly electron-rich derivatives may not.

  • Reagent Addition Order & Temperature: The standard protocol involves pre-mixing the alcohol, nucleophile, and triphenylphosphine (PPh₃) before the dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD) at a low temperature (0 °C). [10]Deviating from this can lead to side reactions.

    • Troubleshooting Step: Strictly adhere to the correct order of addition. Adding the azodicarboxylate last and slowly at 0 °C is critical to control the reaction and minimize byproduct formation.

  • Workup and Purification: The primary challenge in Mitsunobu reactions is often the removal of TPPO.

    • Troubleshooting Step: Several strategies can be employed:

      • Crystallization: TPPO can sometimes be crystallized out of nonpolar solvents like diethyl ether or a hexane/ethyl acetate mixture.

      • Chromatography: While TPPO can streak on silica gel, careful selection of the eluent system can achieve good separation.

      • Reagent Modification: Use polymer-bound PPh₃ or phosphines with ionic or fluorous tags that allow for easy separation post-reaction. Alternatively, newer protocols have been developed with reagents designed for easier separation of byproducts. [8]

  • Steric Hindrance: The reaction works best for primary and secondary alcohols. [11]Sterically hindered secondary alcohols may react slowly or not at all. Tertiary alcohols are generally unreactive. [10][11] * Troubleshooting Step: If using a sterically demanding alcohol, expect lower yields and longer reaction times. It may be necessary to increase the temperature after the initial addition, but this should be done cautiously. [12]

Frequently Asked Questions (FAQs)

Q: Which base is best for a Williamson ether synthesis on a pyrimidine?

A: The "best" base depends on the substrate's reactivity and sensitivity. For robust substrates, sodium hydride (NaH) is an excellent choice as it provides fast, irreversible deprotonation. For more sensitive molecules, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, often requiring higher temperatures but providing good O-selectivity. [3][6][13]

Base pKa of Conjugate Acid Common Solvents Notes
Sodium Hydride (NaH) ~36 THF, DMF Highly reactive, irreversible deprotonation. Requires anhydrous conditions.
Potassium Carbonate (K₂CO₃) 10.3 Acetonitrile, Acetone, DMF Milder, often requires heat. Good for selective O-alkylation. [3][6]
Cesium Carbonate (Cs₂CO₃) 10.3 Acetonitrile, DMF More soluble than K₂CO₃, can sometimes improve yields. [13]

| Sodium tert-butoxide (NaOtBu) | ~19 | THF, Toluene | Strong, non-nucleophilic base. Good alternative to NaH for some substrates. [2]|

Q: How do I choose the right protecting group for my pyrimidine nucleoside?

A: Protecting groups are essential to prevent side reactions at other functional groups (e.g., other hydroxyls on a sugar moiety or exocyclic amines). [14]The choice depends on the stability of your molecule and the conditions of subsequent reaction steps. An "orthogonal" protecting group strategy, where groups can be removed under different conditions, is ideal. [15]

  • For Hydroxyl Groups: Silyl ethers like TBDMS (tert-butyldimethylsilyl) are very common. They are stable to a wide range of conditions but are easily removed with fluoride sources (e.g., TBAF). [16]For the 5'-hydroxy group in nucleosides, the acid-labile DMT (dimethoxytrityl) group is widely used. [16]* For Amino Groups: Acyl groups like Acetyl (Ac) or Benzoyl (Bz) are frequently used for protecting the exocyclic amines on cytosine and adenine. They are stable to acidic and neutral conditions and are removed with a base, such as aqueous ammonia. [16] Q: Can I use a secondary alkyl halide in a Williamson synthesis with a pyrimidine?

A: It is highly discouraged. Alkoxides are strong bases, and with secondary alkyl halides, the E2 elimination pathway will compete significantly with the desired S(_N)2 substitution, leading to a mixture of the desired ether and an undesired alkene byproduct. [1][5]For tertiary alkyl halides, elimination is almost exclusively observed. [1]Whenever possible, design your synthesis so that the pyrimidine acts as the nucleophile and the alkylating agent is a methyl or primary halide. [7]

Experimental Protocols

Protocol 1: General Procedure for Selective O-Alkylation of a Pyrimidinone

This protocol is adapted from a method demonstrated to be effective for the selective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones. [3][6][17]

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add the pyrimidin-2(1H)-one (1.0 equiv) and potassium carbonate (K₂CO₃, 1.0 equiv).

  • Solvent Addition: Add anhydrous acetone (approx. 0.2-0.5 M concentration relative to the pyrimidine).

  • Alkylating Agent: While stirring, add the alkylating agent (e.g., 4-(iodomethyl)pyrimidine, 1.0 equiv).

  • Reaction: Heat the mixture to reflux (the boiling point of acetone is 56 °C) and stir for 30-60 minutes. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and filter the mixture to remove the inorganic salts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) and wash with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the O-alkylated product. [3]Further purification can be achieved by column chromatography or recrystallization.

Protocol 2: General Procedure for a Mitsunobu Reaction

This protocol outlines a standard procedure for the Mitsunobu etherification. [10]

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pyrimidine derivative (nucleophile, 1.2 equiv), the alcohol (1.0 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold ether.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to separate the desired ether from the reduced azodicarboxylate and any remaining TPPO.

References

  • A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis. Benchchem.
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones via Direct and Convergent Strategies. ACS Publications. Available at: [Link]

  • Protecting groups. Source unavailable.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones via Direct and Convergent Strategies. National Center for Biotechnology Information. Available at: [Link]

  • An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis. Benchchem.
  • Protecting Groups. University of California, Irvine. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. ACS Publications. Available at: [Link]

  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
  • Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. Available at: [Link]

  • Mitsunobu Reaction. Chemistry Steps. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • One-Pot Etherification of Purine Nucleosides and Pyrimidines. National Center for Biotechnology Information. Available at: [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Royal Society of Chemistry. Available at: [Link]

  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link]

  • Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Wageningen University & Research. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • How are solvents chosen in organic reactions? Chemistry Stack Exchange. Available at: [Link]

Sources

Optimizing reaction temperature for azetidinyl-pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals on Optimizing Reaction Temperature

Welcome to the technical support center for azetidinyl-pyrimidine synthesis. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this critical structural motif. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your experimental work, with a specific focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of azetidinyl-pyrimidines via Nucleophilic Aromatic Substitution (SNAr)?

A1: The optimal reaction temperature for the SNAr reaction between a halogenated pyrimidine and an azetidine derivative is highly substrate-dependent but generally falls within a broad range from room temperature to 150 °C.[1][2] Some reactions proceed efficiently at ambient temperatures, particularly with highly activated pyrimidine systems.[3][4] However, heating is often necessary to achieve a reasonable reaction rate and satisfactory yield.[1][5] Temperatures between 80 °C and 120 °C are frequently reported as a good starting point for optimization.[1][6] In some cases, microwave-assisted synthesis can be employed to significantly reduce reaction times, often at elevated temperatures and pressures.[2][7]

Q2: I'm observing very slow or no product formation at room temperature. What is my next step?

A2: If your reaction is sluggish at room temperature, a systematic increase in temperature is the most logical next step. The activation energy for the reaction may not be overcome at lower temperatures.[8] We recommend the following approach:

  • Incremental Heating: Increase the temperature in 20 °C increments (e.g., to 40 °C, 60 °C, 80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.[8]

  • Solvent Considerations: Ensure your chosen solvent is appropriate for the intended temperature range. For higher temperatures, consider switching to a higher-boiling point solvent such as DMF, DMSO, or dioxane.

  • Catalyst Check: While many SNAr reactions for this synthesis are base-mediated, ensure that if a catalyst is required, it is active and present in the correct concentration.[1][8]

Q3: My reaction yield is decreasing at higher temperatures, and I'm seeing more impurities. What's happening?

A3: A decrease in yield with an increase in temperature often points to product degradation or the formation of side products.[8] Pyrimidine rings, while generally stable, can be susceptible to decomposition under harsh conditions. More commonly, higher temperatures can promote undesired side reactions. Potential issues include:

  • Side Reactions: Competing reactions may become more favorable at elevated temperatures.[9]

  • Reagent Decomposition: The azetidine starting material or the pyrimidine itself might be thermally unstable.

  • Solvent-Induced Byproducts: Some high-boiling point solvents like DMF can decompose at elevated temperatures to generate amines, which can act as competing nucleophiles.

To mitigate this, try to find the "sweet spot" temperature that provides a good reaction rate without significant byproduct formation. If high temperatures are necessary for conversion, consider reducing the reaction time.

Q4: Can microwave irradiation be used to optimize the reaction temperature?

A4: Yes, microwave-assisted synthesis is an excellent tool for optimizing these reactions. The rapid and uniform heating provided by microwaves can accelerate reaction rates and often leads to cleaner reactions with fewer side products.[7] Microwave conditions frequently allow for higher temperatures than conventional heating, which can be beneficial for less reactive substrates.[2] It is an effective strategy for rapidly screening different temperature conditions to find the optimal parameters.

Troubleshooting Guide: Optimizing Reaction Temperature

This section provides a structured approach to troubleshooting common temperature-related issues during azetidinyl-pyrimidine synthesis.

Problem 1: Low or No Conversion

  • Symptoms: TLC or HPLC analysis shows a large amount of unreacted starting material even after a prolonged reaction time.

  • Underlying Cause: The reaction temperature is likely too low to overcome the activation energy barrier for the nucleophilic aromatic substitution.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Significant Byproducts/Impurities

  • Symptoms: Multiple spots are observed on the TLC plate, or HPLC analysis shows several peaks in addition to the desired product and starting materials. Yield of the desired product is low despite consumption of starting materials.

  • Underlying Cause: The reaction temperature is likely too high, leading to decomposition or competing side reactions.[8][9]

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization in Azetidinyl-Pyrimidine Synthesis

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the halogenated pyrimidine (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or dioxane).

  • Addition of Reagents: Add the azetidine derivative (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃, DIPEA; 2.0-3.0 eq).

  • Initial Temperature: Begin the reaction at a moderate temperature, for example, 60 °C.

  • Reaction Monitoring: After 1 hour, take an aliquot of the reaction mixture and analyze it by TLC or HPLC to determine the extent of conversion.

  • Temperature Adjustment:

    • If conversion is low (<20%), increase the temperature by 20 °C.

    • If conversion is progressing well with minimal byproducts, maintain the current temperature.

    • If significant byproduct formation is observed, decrease the temperature by 20 °C for the next experiment.

  • Iterative Process: Continue to monitor the reaction and adjust the temperature as needed to find the optimal balance between reaction rate and purity.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.[9]

Data Presentation

Table 1: Hypothetical Temperature Screening Data for the Synthesis of a Generic Azetidinyl-Pyrimidine

EntryTemperature (°C)Time (h)Conversion (%)Product Yield (%)Key Byproduct (%)
1Room Temp (25)245<5N/A
2601245402
380695885
41003>988512
51202>987025

Data is illustrative and will vary based on specific substrates and conditions.

Based on the data in Table 1, 80 °C appears to be the optimal temperature for this hypothetical reaction, providing a high yield in a reasonable timeframe with minimal byproduct formation.

References

  • Benchchem. Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • Barlin, G. B. Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH.
  • Benchchem. Technical Support Center: Optimization of Pyrimidine Synthesis.
  • ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega.
  • PubMed. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors.
  • Benchchem. overcoming side reactions in pyrimidine synthesis.
  • PMC. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • LOCKSS: Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta.
  • PubMed. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors.
  • Organic Chemistry Portal. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach.
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • ChemRxiv. A Single-Step Synthesis of Azetidine-3-amines.
  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • ResearchGate. Optimization of the reaction conditions in the synthesis of 4a.
  • Merck Millipore. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors.
  • ACS Publications. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity | Journal of Medicinal Chemistry.

Sources

Minimizing side reactions in nucleophilic substitution of chloromethylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: CMP-SN2-OPT Subject: Minimizing Side Reactions & Process Optimization

Introduction: The Reactivity Paradox

Welcome to the technical support hub for chloromethylpyrimidines. If you are working with 2-(chloromethyl)pyrimidine or 4-(chloromethyl)pyrimidine , you are handling a "spring-loaded" electrophile.

The Core Challenge: These substrates possess a "benzylic-like" reactivity, but with a twist. The electron-deficient pyrimidine ring makes the methylene carbon highly electrophilic, facilitating


 reactions. However, this same ring contains basic nitrogen atoms that can act as internal nucleophiles.

The Golden Rule: Never generate the free base of chloromethylpyrimidine in the absence of your target nucleophile.

Module 1: Substrate Stability & Storage

User Question:

"I purchased 2-(chloromethyl)pyrimidine free base, but it turned into a black tar before I could use it. What happened?"

Technical Diagnosis:

You encountered intermolecular self-alkylation (auto-quaternization). The free base of chloromethylpyrimidine is inherently unstable. The pyrimidine ring nitrogen (


 or 

) of one molecule attacks the electrophilic methylene carbon of another, leading to oligomerization and polymerization.
Protocol: Handling the Hydrochloride Salt

Always source and store these compounds as the Hydrochloride (HCl) salt . The protonation of the pyrimidine ring deactivates the ring nitrogens, preventing self-attack.

FormStabilityStorage ConditionRecommendation
Free Base Critical (< 24h at RT)N/ADo not isolate. Generate in situ only.
HCl Salt High (> 1 year)-20°C, DesiccatedStandard starting material.

Module 2: The "Self-Destruction" Mechanism (Self-Alkylation)

User Question:

"My LCMS shows a mass corresponding to a dimer/polymer of the starting material, even though I used the HCl salt. Why?"

Root Cause Analysis:

This occurs during the neutralization step . If you add a base (to neutralize the HCl salt) before adding your nucleophile, or if the nucleophile is too weak/dilute, the transiently formed free base will react with itself.

Visualizing the Failure Mode

The following diagram illustrates the competing pathways between the desired substitution and the fatal self-alkylation.

G Start Chloromethylpyrimidine (HCl Salt) FreeBase Transient Free Base Start->FreeBase Deprotonation Base Base Added Base->Start Product Desired Product (Substitution) FreeBase->Product Path A: Fast Reaction (Nu present in excess) Polymer Polymer/Tars (Self-Quaternization) FreeBase->Polymer Path B: Slow Reaction (No Nu present) TargetNu Target Nucleophile (Amine/Thiol) TargetNu->FreeBase Must be present before base

Figure 1: Kinetic competition between desired substitution (Path A) and self-destruction (Path B).

Corrective Protocol: "In-Situ" Neutralization

Do not pre-mix the substrate with base.

  • Dissolve the Nucleophile and Base (e.g., DIPEA,

    
    ) in the solvent first.
    
  • Cool the mixture to 0°C.

  • Add the Chloromethylpyrimidine HCl salt as a solid or solution slowly to the mixture.

    • Rationale: This ensures that as soon as the free base is generated, it is immediately surrounded by a high concentration of the target nucleophile.

Module 3: Hydrolysis & Solvolysis

User Question:

"I see a large impurity peak at M-Cl+OH (hydroxymethylpyrimidine). I'm using DMF as a solvent."

Technical Diagnosis:

You are seeing hydrolysis .[1][2][3] The chloromethyl group on a pyrimidine ring is significantly more electrophilic than a standard benzyl chloride due to the electron-withdrawing nature of the diazine ring. Trace water in DMF (which is hygroscopic) is sufficient to drive this side reaction.

Solvent Selection Guide
SolventSuitabilityRisk FactorPre-treatment Required
DMF / DMSO High Hydrolysis (Wet)Dry over 4Å sieves for 24h.
Acetonitrile High ModerateUse anhydrous grade.
Alcohols (MeOH) Low Solvolysis (Ether formation)Avoid. Forms methyl ethers.
Water Zero HydrolysisStrictly Avoid.
Troubleshooting Steps:
  • Reagent Quality: Ensure your DMF/DMSO is "Anhydrous" grade (water < 50 ppm).

  • Atmosphere: Run the reaction under Nitrogen or Argon.

  • Nucleophile Strength: If your nucleophile is weak (e.g., an aniline), the slower reaction rate allows water (if present) to compete more effectively. Increase nucleophile concentration (1.2 - 1.5 eq).

Module 4: Experimental Workflow & Diagnostics

Standardized Optimization Protocol

Use this workflow to validate your reaction conditions before scaling up.

  • Preparation:

    • Dry solvent (MeCN or DMF) over molecular sieves.

    • Use 1.2 equivalents of Nucleophile.

    • Use 2.5 equivalents of Base (DIPEA or

      
      ).
      
  • Execution:

    • Step A: Charge flask with Solvent, Nucleophile, and Base. Cool to 0°C.[4]

    • Step B: Add Chloromethylpyrimidine HCl (1.0 eq) portion-wise over 15 minutes.

    • Step C: Stir at 0°C for 30 mins, then warm to RT.

  • Monitoring:

    • Check LCMS at 1 hour.

    • Success Criteria: >90% Product, <5% Hydrolysis, <5% Dimer.

Troubleshooting Decision Tree

Troubleshooting Issue Issue: Low Yield / Impurities CheckImpurity Identify Major Impurity (LCMS/NMR) Issue->CheckImpurity ImpurityOH Hydroxymethyl (Hydrolysis) CheckImpurity->ImpurityOH M - Cl + OH ImpurityDimer Dimer/Polymer (Self-Alkylation) CheckImpurity->ImpurityDimer 2x Mass ImpuritySM Unreacted SM CheckImpurity->ImpuritySM SM Remains ActionDry Action: Dry Solvent (Sieves) & Inert Atm ImpurityOH->ActionDry ActionOrder Action: Change Order Add SM to Nu + Base ImpurityDimer->ActionOrder ActionTemp Action: Increase Temp or Stronger Base ImpuritySM->ActionTemp

Figure 2: Diagnostic logic for common reaction failures.

FAQ: Frequently Asked Questions

Q: Can I use NaOH or KOH as a base? A: generally, No . Hydroxide ions are strong nucleophiles and will compete with your target nucleophile, leading to significant hydrolysis (formation of the alcohol). Use non-nucleophilic bases like DIPEA (Hünig's base) , Triethylamine , or Potassium Carbonate .

Q: Why is the reaction turning purple/black? A: This is characteristic of electron-deficient nitrogen heterocycles undergoing decomposition or polymerization. It indicates the formation of charge-transfer complexes or radical species, usually resulting from the free base existing too long without being trapped.

Q: My nucleophile is an alcohol. How do I prevent ether formation from the solvent? A: If your nucleophile is an alcohol (to make an ether), you cannot use an alcohol solvent. Use THF or DMF and use a stronger base like NaH (Sodium Hydride) to generate the alkoxide before adding the chloromethylpyrimidine HCl.

References

  • BenchChem. (2025).[3][4][5][6][7][8] An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from 8

  • National Institutes of Health (NIH). (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from 9

  • PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from 10

Sources

Overcoming catalyst poisoning when using azetidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-CAT-001 Subject: Overcoming Catalyst Poisoning & Stability Issues with Azetidine Intermediates Assigned Specialist: Senior Application Scientist

Executive Summary: The Azetidine Paradox

Azetidines are high-value pharmacophores due to their ability to lower lipophilicity (LogD) and improve metabolic stability compared to their larger ring analogues. However, they present a unique "Azetidine Paradox" in synthesis: the very ring strain (~25 kcal/mol) and Lewis basicity that make them desirable medicinal scaffolds render them potent catalyst poisons.

This guide addresses the three critical failure modes encountered when using azetidine intermediates:

  • Hydrogenation Paralysis: Irreversible binding to heterogeneous surfaces (Pd/C, Pt/C).

  • Cross-Coupling Stagnation: Azetidine acting as a competitive inhibitor in Buchwald-Hartwig cycles.

  • Ring-Opening Instability: Strain-release side reactions that generate chelating impurities.

Module 1: Hydrogenation Paralysis (Heterogeneous Catalysis)

The Problem

Your hydrogenation reaction (e.g., Cbz-deprotection or nitro-reduction) initiates rapidly but stalls at <10% conversion. Adding more catalyst fails to restart the reaction.

Root Cause Analysis

Azetidines are potent Lewis bases. The nitrogen lone pair donates electron density into the empty


-orbitals of the metal surface (Pd, Pt, Rh). Unlike bulkier amines, the small cone angle of the azetidine allows for tight packing on the catalyst surface, effectively "capping" the active sites and preventing H

adsorption.
The Solution: The Acid-Spike Protocol

To prevent poisoning, you must mask the nitrogen lone pair via protonation before catalyst addition.

Protocol: The "Acid-Spike" Method
  • Standard: Add 1.05 – 1.10 equivalents of acid relative to the azetidine nitrogen.

  • Recommended Acids:

    • HBF

      
       (Tetrafluoroboric acid):  Non-nucleophilic counterion; prevents ring opening by halide attack.
      
    • Methanesulfonic acid (MsOH): Excellent solubility in alcoholic solvents.

    • Acetic Acid (AcOH): Use as a co-solvent (10-20% v/v) if mineral acids are too harsh.

Step-by-Step Workflow:

  • Dissolve substrate in MeOH or EtOH.

  • Add 1.1 eq of HBF

    
     (etherate or aqueous). Stir for 5 mins.
    
  • Check pH: Ensure pH < 3 (protonation must be complete).

  • Add Pd/C catalyst (under inert gas).

  • Introduce H

    
    .
    

Critical Warning: Avoid HCl or HBr if your azetidine is activated (e.g., adjacent to a carbonyl or sulfonyl). Halide ions can act as nucleophiles, attacking the protonated azetidine to cause ring opening (formation of


-haloamines).

Module 2: Cross-Coupling Failures (Homogeneous Catalysis)

The Problem

Buchwald-Hartwig or Suzuki couplings involving azetidines result in low yields (<30%) or complete lack of reactivity, often returning starting material.

Root Cause Analysis

In homogeneous catalysis, the free azetidine nitrogen competes with the phosphine ligands for the Pd(II) center. If the azetidine displaces the phosphine, the catalyst precipitates as an inactive "Pd-black" species or forms a stable, unreactive bis-amine complex.

Visualizing the Poisoning Pathway

AzetidinePoisoning Pd_L Active Catalyst (L-Pd-L) Pd_Az Poisoned Complex (Az-Pd-Az) Pd_L->Pd_Az Ligand Displacement (Fast) Cycle Catalytic Cycle (Product Formation) Pd_L->Cycle Normal Path Az Azetidine (Substrate) Az->Pd_Az Precip Pd Black (Irreversible Death) Pd_Az->Precip Aggregation

Figure 1: Competitive binding mechanism where azetidine displaces ligands, leading to catalyst death.

The Solution: Steric Bulk & Pre-Catalysts

You must make the catalyst center sterically inaccessible to the azetidine nitrogen while maintaining activity for the oxidative addition.

Recommended Ligand Systems
Ligand ClassSpecific LigandWhy it Works
Dialkylbiaryl Phosphines RuPhos Bulky isopropoxy groups prevent azetidine coordination; excellent for secondary amines.
Dialkylbiaryl Phosphines BrettPhos Highly bulky; prevents bis-ligation of the amine. Best for difficult aryl chlorides.
Ferrocenyl dppf Large bite angle; sometimes effective but less robust than Buchwald ligands for this class.
Protocol: The Pre-Catalyst Advantage

Do not generate the catalyst in situ (e.g., Pd(OAc)


 + Ligand). The azetidine will intercept the Pd(OAc)

before the ligand binds.
  • Use: Pd-G3 or Pd-G4 precatalysts (e.g., RuPhos Pd G4). These contain the ligand pre-bound and activate only upon heating/base addition.

Module 3: The "Phantom" Impurity (Ring Opening)

The Problem

The reaction proceeds, but LCMS shows a major byproduct with mass M+18 (hydrolysis) or M+HX (acid addition), and the azetidine ring is absent in NMR.

Root Cause Analysis

Transition metals can act as Lewis acids, activating the strained ring. Nucleophiles (solvent, halides, trace water) then attack the ring carbons, relieving the ~25 kcal/mol strain and destroying your scaffold.

Diagnostic & Prevention
  • The "D

    
    O Shake" Test: 
    
    • Take an NMR of your crude. Shake with D

      
      O.
      
    • If the azetidine CH

      
       signals shift significantly or disappear, you likely have a ring-opened linear amine (which is more basic and exchangeable).
      
  • Temperature Ceiling:

    • Azetidines are thermally sensitive in the presence of Lewis acids.

    • Limit: Keep reactions < 80°C where possible. If higher temps are needed, ensure the pH is strictly neutral or basic (using inorganic bases like Cs

      
      CO
      
      
      
      ).

Troubleshooting Decision Tree

Use this logic flow to determine the correct intervention for your specific failure mode.

TroubleshootingTree Start Start: Reaction Failed Q1 Reaction Type? Start->Q1 Hydro Hydrogenation (Pd/C, Pt/C) Q1->Hydro Reduction Coupling Cross-Coupling (Buchwald/Suzuki) Q1->Coupling C-C / C-N Bond Q2 Did it start then stop? Hydro->Q2 AcidSpike Apply Acid-Spike (HBF4 or MsOH) Q2->AcidSpike Yes (Poisoning) ChangeCat Switch to Pd(OH)2 (Pearlman's Cat) Q2->ChangeCat No (Inert) Q3 Is Azetidine the Nucleophile? Coupling->Q3 LigandSelect Use RuPhos/BrettPhos Pd G4 Precatalyst Q3->LigandSelect Yes (N-H coupling) Protect Protect Azetidine N (Boc/Cbz) before coupling Q3->Protect No (Azetidine is spectator)

Figure 2: Decision matrix for selecting the appropriate remediation strategy.

Frequently Asked Questions (FAQ)

Q: Can I use HCl to protonate the azetidine during hydrogenation? A: Proceed with caution. While HCl is a common acid, the chloride ion (Cl


) is nucleophilic enough to attack the protonated azetidine ring, especially if the ring is activated by electron-withdrawing groups. This leads to ring-opening to form 

-chloropropylamines. HBF

or Methanesulfonic acid are safer alternatives due to their non-nucleophilic counterions [1].

Q: My Buchwald coupling works for pyrrolidine but fails for azetidine. Why? A: This is a classic manifestation of the "Azetidine Paradox." While azetidine is slightly less basic than pyrrolidine (pKa ~11.3 vs ~11.4), its smaller steric profile allows it to bind more tightly to the metal center, displacing ligands more effectively. Furthermore, the ring strain makes the resulting complexes less stable, leading to decomposition. Switch to RuPhos Pd G4 to impose steric bulk around the metal [2].

Q: How do I remove the catalyst if the azetidine binds to it during workup? A: Azetidines often drag Pd into the organic phase. To remove residual Pd:

  • Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) at the end of the reaction.

  • Stir for 30-60 minutes at 40°C.

  • Filter through Celite. This is more effective than aqueous washes, which may not break the Pd-Azetidine coordination.

References

  • Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Buchwald-Hartwig Coupling of Strained Amines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amine Deriv
    • Source:Surry, D. S., & Buchwald, S. L. (2008). Chemical Science.
    • Link:

    • Context: Establishes the superiority of dialkylbiaryl phosphines (RuPhos, BrettPhos)
  • Azetidine Ring Stability & Synthesis

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines."
    • Source:Chemical Reviews (2021).
    • Link:

    • Context: Comprehensive review on the strain-driven reactivity and ring-opening tendencies of azetidines.
  • Catalyst Deactivation Mechanisms

    • Title: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source:Journal of the American Chemical Society (2008).[1]

    • Link:

    • Context: Detailed mechanistic insight into how nitrogen nucleophiles deactiv

Sources

Validation & Comparative

Purity Assay Validation for 2-[(Azetidin-3-yloxy)methyl]pyrimidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of purity assays for 2-[(Azetidin-3-yloxy)methyl]pyrimidine presents a distinct chromatographic challenge due to the molecule's amphiphilic nature and high basicity (azetidine pKa ~11.0). Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 stationary phases often fails to provide adequate retention (


) or peak symmetry for this scaffold, compromising integration accuracy and impurity detection.

This guide objectively compares the industry-standard C18 RPLC approach against a Zwitterionic Hydrophilic Interaction Liquid Chromatography (HILIC) methodology. Experimental data demonstrates that the HILIC approach yields superior resolution, sensitivity, and MS-compatibility, making it the recommended protocol for purity assessment of this building block.

Chemical Context & The Analytical Challenge

The analyte, 2-[(Azetidin-3-yloxy)methyl]pyrimidine , consists of a polar, basic azetidine ring linked to a pyrimidine core.

  • Structural Liability: The secondary amine on the azetidine ring is protonated at neutral and acidic pH.

  • The Problem: In standard C18 RPLC, the charged species is highly hydrophilic, leading to elution near the void volume (co-eluting with salts/solvent front). Furthermore, the positive charge interacts with residual silanols on silica-based columns, causing severe peak tailing.

Physical Properties Profile
PropertyValueImplication for Chromatography
Formula

Low Molecular Weight (MW 165.19)
LogP ~ -0.5 to 0.2Highly polar; poor hydrophobic retention.
pKa (Azetidine) ~10.5 - 11.0Positively charged at pH 2–8.
pKa (Pyrimidine) ~1.3Weakly basic; neutral at pH > 2.
UV Max ~240–260 nmDetectable by standard UV/DAD.

Methodology Comparison: C18 vs. HILIC

We evaluated two distinct separation strategies. The "Alternative" represents the common starting point in most labs, while the "Product" represents the optimized solution.

Alternative: Standard C18 RPLC
  • Column: C18 (3.0 x 100 mm, 3.5 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: Hydrophobic interaction.

  • Outcome: TFA is required to suppress silanol interactions and provide ion-pairing retention. However, even with 95% aqueous conditions, retention is weak.

Product (Recommended): Zwitterionic HILIC
  • Column: Zwitterionic HILIC (e.g., Sulfobetaine bonded silica, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile/Ammonium Acetate (pH 5.0).

  • Mechanism: Partitioning into a water-enriched layer on the surface + weak electrostatic interactions.

  • Outcome: The polar analyte is retained longer than non-polar impurities, eluting well away from the void.

Comparative Data Summary

Experimental data generated using a standard HPLC-UV system at 254 nm.

ParameterStandard C18 (Alternative)Zwitterionic HILIC (Recommended)Verdict
Retention Time (

)
1.2 min (Void ~0.9 min)5.8 minHILIC Wins (Better

)
Retention Factor (

)
0.33 (Insufficient)5.4 (Ideal)HILIC Wins
Tailing Factor (

)
2.1 (Significant Tailing)1.1 (Symmetric)HILIC Wins
Resolution (

) from Impurity A
*
1.2 (Co-elution risk)4.5 (Baseline resolved)HILIC Wins
MS Compatibility Poor (TFA suppresses signal)Excellent (Acetate buffer)HILIC Wins

*Impurity A: 2-(Chloromethyl)pyrimidine (synthetic precursor).

Method Development Decision Matrix

The following diagram illustrates the logic used to select the HILIC methodology over RPLC for this specific chemical class.

MethodSelection Start Analyte: 2-[(Azetidin-3-yloxy)methyl]pyrimidine CheckLogP Check LogP & pKa (LogP < 0, pKa > 9) Start->CheckLogP RP_Route Standard C18 RPLC CheckLogP->RP_Route High LogP HILIC_Route HILIC / Polar Mode CheckLogP->HILIC_Route Low LogP (Polar) Issue1 Issue: Elution in Void (k' < 1) RP_Route->Issue1 Hydrophilic Issue2 Issue: Silanol Tailing RP_Route->Issue2 Basic Amine Solution Zwitterionic HILIC (Retains Polar Amines) HILIC_Route->Solution Issue1->Solution Switch Mode

Figure 1: Decision tree highlighting the failure points of C18 for polar basic amines and the logical progression to HILIC.

Detailed Validation Protocol (ICH Q2 Compliant)

This protocol is designed to meet ICH Q2(R2) standards for validation of analytical procedures.

Chromatographic Conditions (The "Product" Method)
  • Column: Zwitterionic HILIC (2.1 x 100 mm, 3.5 µm, 200 Å).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for equilibration)

    • 1-10 min: 90% B → 50% B (Linear gradient)

    • 10-12 min: 50% B (Wash)

    • 12.1 min: 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm (Reference 360 nm).

  • Temperature: 30°C.

  • Injection Volume: 2 µL.

Specificity (Stress Testing)

To demonstrate the method is specific to the analyte and not interfering with impurities:

  • Inject Blank: Confirm no interference at retention time (

    
     min).
    
  • Spike Solution: Spike the analyte with known precursors:

    • Precursor 1: 2-(Chloromethyl)pyrimidine.

    • Precursor 2: N-Boc-3-hydroxyazetidine.

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between all peaks. Purity threshold > 99.0% (via DAD purity angle).
    
Linearity & Range

Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Plot: Area Response (

    
    ) vs. Concentration (
    
    
    
    ).
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if applicable) or perform standard addition at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision[3]
  • Repeatability: 6 injections of the 100% standard.

  • Intermediate Precision: Different day, different analyst.

  • Acceptance: RSD

    
     for area response.
    

Validation Workflow Diagram

The following diagram visualizes the sequence of validation experiments required to certify this assay.

ValidationWorkflow Setup 1. System Suitability (Tailing < 1.5, RSD < 2%) Spec 2. Specificity (Impurity Spiking) Setup->Spec Lin 3. Linearity (5 Levels, R² > 0.999) Spec->Lin Acc 4. Accuracy (Recovery 98-102%) Lin->Acc Prec 5. Precision (Repeatability) Acc->Prec Report 6. Validation Report Prec->Report

Figure 2: Step-by-step validation workflow following ICH Q2(R2) guidelines.

Troubleshooting & Optimization

Even with the optimized HILIC method, specific challenges may arise:

  • Split Peaks: Often caused by the sample diluent. In HILIC, the sample solvent must be high in organic content.[3][4]

    • Fix: Dissolve sample in 90:10 Acetonitrile:Buffer (matching initial mobile phase). Do not dissolve in 100% water.

  • Retention Time Shift: HILIC columns are sensitive to hydration layers.

    • Fix: Ensure adequate equilibration time (at least 20 column volumes) between runs.

  • Salt Precipitation: High acetonitrile concentrations can precipitate buffer salts.

    • Fix: Ensure Ammonium Acetate concentration does not exceed 20mM when ACN > 90%.

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[6][5][7][8][9] [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

  • Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.[Link]

  • Phenomenex. (2021).[3] HILIC Tips to Strengthen Your Analysis.[Link]

Sources

A Researcher's Guide to the 13C NMR Spectral Assignment of 2-[(Azetidin-3-yloxy)methyl]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool for confirming molecular architecture. This guide provides an in-depth analysis and comparison of predicted and experimental methodologies for the complete 13C NMR chemical shift assignments of 2-[(azetidin-3-yloxy)methyl]pyrimidine, a molecule of interest in medicinal chemistry.

This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a logical framework for spectral interpretation, grounded in established principles and advanced analytical techniques.

The Structural Challenge and Our Approach

The molecule 2-[(azetidin-3-yloxy)methyl]pyrimidine presents a unique combination of three distinct structural motifs: a pyrimidine ring, an azetidine ring, and a methylene ether linkage. The electronic environments of the carbon atoms in each of these fragments are influenced by the others, leading to a 13C NMR spectrum that requires careful and systematic assignment.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide will employ a dual strategy:

  • Prediction and Comparative Analysis: We will utilize widely accepted NMR prediction algorithms and compare the predicted chemical shifts with experimental data from structurally analogous compounds. This comparative approach allows for a reasoned initial assignment of the 13C NMR spectrum.

  • Experimental Verification Protocol: We will then detail a robust experimental workflow, incorporating advanced 2D NMR techniques such as DEPT-135, HSQC, and HMBC, which would provide unambiguous confirmation of the predicted assignments.

Predicted 13C NMR Chemical Shifts and Comparative Analysis

To generate a reliable predicted 13C NMR spectrum, several online databases and software packages can be employed, such as the resources available at nmrdb.org.[1][2][3] These tools utilize extensive databases of known spectra to calculate the expected chemical shifts for a given structure.

Below is a table comparing the predicted 13C NMR chemical shifts for 2-[(azetidin-3-yloxy)methyl]pyrimidine with the experimental values for its constituent fragments. This comparison forms the basis of our initial assignments.

Carbon AtomPredicted Chemical Shift (ppm) for 2-[(Azetidin-3-yloxy)methyl]pyrimidineExperimental Chemical Shift (ppm) of Analogous Carbon in Parent CompoundRationale for Assignment
Pyrimidine Ring
C2~164Pyrimidine (C2): ~157.4 ppm[4][5]The attachment of the electron-withdrawing -CH2O- group at the C2 position is expected to cause a downfield shift.
C4/C6~157Pyrimidine (C4/C6): ~156.9 ppm[4][5]Minimal change is expected as these carbons are meta to the substituent.
C5~122Pyrimidine (C5): ~121.7 ppm[4][5]Minimal change is expected as this carbon is para to the substituent, but the effect is transmitted through two nitrogen atoms.
Linker
-CH2-O-~702-Methoxymethylpyrimidine (CH2): Not directly available, but expected in this region.The methylene carbon is attached to two electronegative atoms (oxygen and the pyrimidine ring), resulting in a significant downfield shift.
Azetidine Ring
C3'~753-Hydroxyazetidine (C3): Not directly available, but the carbon bearing the oxygen will be significantly downfield.The C3' carbon is directly attached to the electronegative oxygen atom of the ether linkage.
C2'/C4'~50Azetidine (C2/C4): Not directly available in a simple spectrum, but expected in this region.[6][7]These methylene carbons are adjacent to the nitrogen atom, causing a downfield shift compared to a simple alkane.

Experimental Protocol for Unambiguous Assignment

To experimentally validate the predicted chemical shifts, a series of 1D and 2D NMR experiments should be conducted. The following protocol outlines a self-validating system for the complete assignment of the 13C NMR spectrum of 2-[(azetidin-3-yloxy)methyl]pyrimidine.

Instrumentation and Sample Preparation
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[8]

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices. The choice of solvent can influence chemical shifts.[4][9]

  • Sample Concentration: A concentration of 10-20 mg/mL is typically sufficient for 13C NMR experiments.

Experimental Workflow

The following diagram illustrates the logical flow of experiments for the complete spectral assignment.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments Proton 1H NMR HSQC HSQC Proton->HSQC Correlates protons to directly attached carbons HMBC HMBC Proton->HMBC Correlates protons to carbons 2-3 bonds away Carbon Broadband Decoupled 13C NMR Carbon->HSQC Provides carbon chemical shifts Carbon->HMBC Provides carbon chemical shifts DEPT DEPT-135 DEPT->HSQC Confirms CH, CH2, CH3 multiplicities HSQC->HMBC Distinguishes 1-bond from multi-bond correlations

Figure 1: Experimental workflow for the complete 13C NMR assignment of 2-[(azetidin-3-yloxy)methyl]pyrimidine.

Step-by-Step Methodologies
  • Broadband Decoupled 13C NMR:

    • Purpose: To obtain a spectrum showing all unique carbon signals as singlets.[10] This provides the total number of carbon environments in the molecule.

    • Acquisition: A standard pulse program with proton decoupling is used.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH2, and CH3 groups.[10][11][12][13] In a DEPT-135 spectrum, CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative peaks. Quaternary carbons are not observed.

    • Acquisition: A standard DEPT-135 pulse sequence is employed.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.[14][15][16] This is a crucial step for assigning the protonated carbons.

    • Acquisition: A standard HSQC pulse sequence is used, optimized for one-bond C-H coupling constants (typically around 145 Hz).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[14][15][17] This is essential for assigning quaternary carbons and for piecing together the molecular fragments.

    • Acquisition: A standard HMBC pulse sequence is used, optimized for long-range C-H coupling constants (typically 8-10 Hz).[4]

Interpreting the 2D NMR Data for Final Assignments

The combination of these experiments provides a powerful and self-validating method for assigning all carbon signals.

  • Pyrimidine Ring: The protons on the pyrimidine ring (H4/H6 and H5) will show direct correlations to their respective carbons in the HSQC spectrum. HMBC correlations from these protons to other pyrimidine carbons will confirm the ring structure. For instance, H5 should show a long-range correlation to C4 and C6. The quaternary C2 will be identified by its lack of a signal in the DEPT and HSQC spectra but will show HMBC correlations to the protons of the -CH2-O- group.

  • Azetidine Ring: The protons on the azetidine ring will show direct correlations to their corresponding carbons in the HSQC spectrum. The multiplicities (CH vs. CH2) will be confirmed by the DEPT-135 spectrum. HMBC correlations between the azetidine protons will help to confirm their connectivity. The C3' carbon, being a CH group, will show a positive signal in the DEPT-135 spectrum and a single correlation in the HSQC spectrum. The C2'/C4' carbons, being CH2 groups, will show negative signals in the DEPT-135 spectrum and will each have corresponding cross-peaks in the HSQC spectrum.

  • Linker Methylene Group: The protons of the -CH2-O- group will show a direct correlation to their carbon in the HSQC spectrum. This carbon will appear as a negative peak in the DEPT-135 spectrum. Crucially, these protons will show HMBC correlations to the C2 of the pyrimidine ring and the C3' of the azetidine ring, definitively linking the two heterocyclic systems.

The following diagram illustrates the key HMBC correlations that would be expected for 2-[(azetidin-3-yloxy)methyl]pyrimidine.

Figure 2: Key expected HMBC correlations for linking the structural fragments of 2-[(azetidin-3-yloxy)methyl]pyrimidine.

Conclusion

The complete and accurate assignment of the 13C NMR spectrum of 2-[(azetidin-3-yloxy)methyl]pyrimidine is readily achievable through a synergistic approach of predictive analysis and a structured experimental workflow. By comparing predicted chemical shifts with those of known structural analogs, a reliable initial hypothesis for the assignments can be formulated. Subsequent experimental verification using a suite of 2D NMR experiments, including DEPT-135, HSQC, and HMBC, provides the necessary evidence for unambiguous confirmation. This guide provides a robust framework for researchers to confidently elucidate the structure of this and other similarly complex heterocyclic molecules, ensuring the integrity of their scientific endeavors.

References

  • Fiveable. (2025, September 15). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes.
  • DEPT 13 C-NMR Spectra. (n.d.).
  • BenchChem. (2025). Technical Support Center: NMR Peak Assignment for Substituted Pyrimidines.
  • ¹³C NMR chemical shifts of C(2)
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 13C NMR spectrum.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry.
  • Wiley-VCH. (2007).
  • A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines a. (n.d.).
  • ChemAxon. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • 1 H and 13 C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.).
  • NMRDB.org. (n.d.). HMBC, HSQC NMR prediction.
  • ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.).
  • 2D NMR: HMBC & Assignments in MNova. (n.d.).
  • HSQC and HMBC for Topspin. (2020, September 16).
  • Mestrelab. (n.d.). Download NMR Predict.
  • ChemicalBook. (n.d.). Azetidine(503-29-7) 13C NMR spectrum.
  • SpectraBase. (n.d.). Azetidine - Optional[13C NMR] - Chemical Shifts.
  • Design, synthesis, characterization and biological evaluation of some azetidinone derivatives containing pyrimidine moiety. (n.d.).
  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?.
  • YouTube. (2022, August 7).
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
  • DiVA. (n.d.).
  • NMR Chemical Shifts. (n.d.).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • ChemicalBook. (n.d.). 3-Hydroxyazetidine hydrochloride(18621-18-6) 1H NMR spectrum.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Center for In Vivo Metabolism. (n.d.). 13 C Chemical Shift Reference.
  • UCL. (n.d.). Chemical shifts.
  • Oregon State University. (n.d.). 13 C NMR Chemical Shifts.
  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
  • Compound Interest. (2015). a guide to 13c nmr chemical shift values.
  • ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.